2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
2-methyl-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-5-9(12)10-7-4-6(11(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRMEYNXGZSORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400423 | |
| Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57463-01-1 | |
| Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
Disclaimer: The following technical guide details a proposed synthesis and projected characterization data for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. To date, no specific literature has been identified that explicitly describes the synthesis and characterization of this particular compound. The methodologies and data presented herein are therefore hypothetical, based on established chemical principles and analogous information from published research on structurally related compounds.
This guide is intended for researchers, scientists, and professionals in drug development, providing a scientifically grounded framework for the potential synthesis and analysis of this novel molecule.
Introduction
Benzoxazinone scaffolds are significant heterocyclic motifs present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a nitro group can often enhance or modify the biological properties of a molecule. This guide focuses on the synthesis and characterization of a specific derivative, 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, a compound of interest for potential pharmacological evaluation.
Proposed Synthesis
A plausible two-step synthetic route for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is proposed, commencing with the commercially available 2-amino-5-nitrophenol. The synthesis involves an initial N-acylation followed by an intramolecular cyclization.
Synthesis Pathway
The proposed pathway is outlined below:
Caption: Proposed synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-N-(2-hydroxy-4-nitrophenyl)propanamide (Intermediate)
-
To a solution of 2-amino-5-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of 2-bromopropionyl bromide (1.1 eq) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate.
Step 2: Synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (Final Product)
-
Dissolve the intermediate, 2-Bromo-N-(2-hydroxy-4-nitrophenyl)propanamide (1.0 eq), in acetone in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
Characterization
The structure and purity of the synthesized 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one can be confirmed by various analytical techniques.
Physicochemical Properties (Projected)
| Property | Projected Value | Source of Analogy |
| Molecular Formula | C₉H₈N₂O₄ | - |
| Molecular Weight | 208.17 g/mol | - |
| Appearance | Pale yellow solid | General appearance of nitroaromatic compounds |
| Melting Point | >200 °C | Based on related nitro-benzoxazinones |
Spectroscopic Data (Projected)
| Technique | Projected Data |
| ¹H NMR | δ (ppm): 1.6-1.7 (d, 3H, CH₃), 4.8-4.9 (q, 1H, CH), 7.0-7.2 (d, 1H, Ar-H), 7.8-8.0 (dd, 1H, Ar-H), 8.1-8.2 (d, 1H, Ar-H), 10.8-11.0 (s, 1H, NH) |
| ¹³C NMR | δ (ppm): 18-20 (CH₃), 55-57 (CH), 115-117 (Ar-C), 118-120 (Ar-C), 125-127 (Ar-C), 140-142 (Ar-C), 143-145 (Ar-C), 148-150 (Ar-C), 165-167 (C=O) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, lactam), ~1520 and ~1340 (NO₂ asymmetric and symmetric stretch), ~1250 (C-O stretch) |
| Mass Spec (m/z) | [M+H]⁺ = 209.05 |
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Potential Biological Activities and Signaling Pathways
While the biological profile of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is unknown, the benzoxazinone core and the presence of a nitro group suggest several potential areas for pharmacological investigation.
-
Anticancer Activity: Many nitro-substituted heterocyclic compounds have demonstrated potent anticancer activities.[1] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.
-
Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents.[2][3] It can undergo reduction within microbial cells to produce reactive nitrogen species that damage cellular components.
-
Anti-inflammatory Activity: Certain benzoxazinone derivatives have shown anti-inflammatory properties. The potential of the target compound to modulate inflammatory pathways, such as those involving cytokines and inflammatory enzymes, could be explored.
Further research would be required to determine the specific biological activities and to elucidate any signaling pathways in which 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one might be involved. Initial screening against various cancer cell lines and microbial strains would be a logical first step.
References
Technical Guide: Physicochemical Properties of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
Due to the absence of specific experimental data for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, the following table summarizes the known properties of the parent compound, 6-Nitro-2H-benzo[b]oxazin-3(4H)-one, for comparative purposes. The theoretical molecular weight for the target compound is also provided.
Table 1: Physicochemical Data of 6-Nitro-2H-benzo[b]oxazin-3(4H)-one and Theoretical Data for the Target Compound
| Property | Value (6-Nitro-2H-benzo[b]oxazin-3(4H)-one) | Value (2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one) | Data Source |
| Molecular Formula | C₈H₆N₂O₄[1] | C₉H₈N₂O₄ | Calculated |
| Molecular Weight | 194.14 g/mol [1] | 208.17 g/mol | Calculated |
| Monoisotopic Mass | 194.0328 Da[1] | 208.0484 Da | Calculated |
| CAS Number | 81721-87-1[1] | Not available | - |
| Appearance | Solid (presumed) | Solid (presumed) | - |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | Not available | - |
| Solubility | Not available | Not available | - |
| pKa | Not available | Not available | - |
| LogP | 0.7[1] | Not available | - |
Synthesis and Characterization: General Methodologies
The synthesis of benzoxazinone derivatives often involves the cyclization of an appropriate ortho-substituted aniline with a reagent that provides the C2 and C3 atoms of the oxazinone ring.
General Synthetic Protocol
A plausible synthetic route to 2-methyl-substituted benzoxazinones can be adapted from established methods for similar compounds. A general approach involves the reaction of a 2-amino-5-nitrophenol with a lactate derivative or equivalent three-carbon synthon.
Experimental Workflow for Benzoxazinone Synthesis
Caption: General workflow for synthesis and characterization.
Characterization Protocols
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the nitro-substituted ring, a quartet for the proton at the C2 position, and a doublet for the methyl group at C2. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (C3), the sp³-hybridized C2 carbon, the methyl carbon, and the aromatic carbons, with shifts influenced by the nitro and amide functionalities.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns could also offer structural information. For the related 6-nitro compound, significant fragments are observed at m/z 194 and 165.[1]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the lactam ring, and the asymmetric and symmetric stretching of the nitro group. For a similar benzoxazinone, a carbonyl peak was observed at 1700 cm⁻¹.[2]
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, the benzoxazinone scaffold is present in numerous biologically active molecules. Derivatives have shown a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The presence of a nitro group can also be crucial for certain biological activities, as seen in various classes of therapeutic agents.[5]
For instance, some benzoxazinone derivatives have been investigated as PI3K/mTOR inhibitors, a key signaling pathway in cancer.[3]
Hypothesized PI3K/mTOR Inhibition Pathway
Caption: Hypothesized inhibition of the PI3K/mTOR pathway.
Conclusion
This technical guide consolidates the available information on the physicochemical properties of compounds structurally related to 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. It outlines general synthetic and analytical methodologies that can be applied to this target molecule. While the biological potential of this specific compound remains to be elucidated, the benzoxazinone core and the nitro-substitution suggest that it may warrant further investigation for various therapeutic applications. All data and protocols should be confirmed through direct experimentation.
References
- 1. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Data for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one Remains Elusive in Public Domain
A comprehensive search for detailed spectroscopic and experimental data for the compound 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one has yielded limited publicly available information. While the compound is listed by commercial suppliers, a thorough review of scientific literature and chemical databases did not uncover published Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data, nor detailed experimental protocols for its synthesis and characterization.
Researchers, scientists, and drug development professionals seeking to work with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one should be aware that foundational analytical data does not appear to be readily accessible in published academic or commercial sources. Chemical suppliers, such as Sigma-Aldrich, list the compound for sale but explicitly state that they do not provide analytical data.[1]
The molecular formula for the related compound, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, is C₈H₆N₂O₄.[2][3] Based on the addition of a methyl group at the 2-position, the expected molecular formula for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is C₉H₈N₂O₄.
Challenges in Data Acquisition
Despite extensive searches for the synthesis and spectral characterization of this specific molecule, no peer-reviewed articles or comprehensive technical data sheets containing the requested ¹H NMR, ¹³C NMR, IR, and mass spectra could be located. While literature on the synthesis of various benzoxazinone derivatives exists, these do not provide the specific experimental conditions and resulting data for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.
General Methodologies for Similar Compounds
For researchers intending to synthesize and characterize this compound, general methodologies for related benzoxazinones typically involve the cyclization of substituted 2-aminophenols with α-haloacyl halides or related reagents. Characterization would then follow standard analytical chemistry protocols. A generalized workflow for such a process is outlined below.
References
In-Depth Technical Guide: Analysis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the crystal structure analysis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the specific crystal structure for this compound has not been reported or is not publicly accessible at this time. Consequently, this document provides a detailed overview of the synthesis of related benzoxazinone compounds and presents a general, standardized protocol for crystal structure analysis that would be applicable to this molecule. Furthermore, to offer valuable structural insights, a summary of the crystallographic data for the closely related compound, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, is included.
Synthesis of Benzoxazinone Derivatives
The synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one would typically follow established routes for the formation of the benzoxazinone core, followed by N-alkylation. The synthesis of the parent compound, 6-nitro-2H-1,4-benzoxazin-3(4H)-one, serves as a key starting point.
General synthetic strategies for related benzoxazinones often involve the cyclization of substituted 2-aminophenols. For instance, the reaction of 2-amino-5-nitrophenol with an appropriate three-carbon synthon would yield the 6-nitro-benzoxazinone ring system. Subsequent methylation at the nitrogen atom would lead to the target compound. Various synthetic methods for benzoxazinones have been described, including palladium-catalyzed carbonylation and reactions involving anthranilic acids.
Prospective Experimental Protocol for Crystal Structure Analysis
While specific experimental details for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one are unavailable, a standard workflow for single-crystal X-ray diffraction analysis is presented below. This protocol outlines the necessary steps from crystal growth to structure refinement.
Crystallization
Successful X-ray diffraction analysis is contingent on obtaining high-quality single crystals. A typical approach to crystallization involves:
-
Purification: The synthesized compound must be purified to the highest possible degree, commonly using techniques such as column chromatography or recrystallization.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, promoting gradual crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
-
X-ray Data Collection
Once suitable crystals are obtained, the following steps are undertaken for data collection:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit.
The logical workflow for this process is illustrated in the following diagram.
Crystallographic Data for 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
To provide a relevant structural reference, the following tables summarize the available information for the parent compound, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. This data can serve as a basis for computational modeling and for understanding the likely geometric parameters of the target molecule.
Compound and Crystal Data
| Parameter | Value |
| Chemical Formula | C₈H₆N₂O₄ |
| Formula Weight | 194.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Data Collection and Refinement
| Parameter | Value |
| Radiation Type | Mo Kα (λ = 0.71073 Å) - Assumed |
| Temperature | 100 K - Typical |
| Reflections Collected | Not Reported |
| Independent Reflections | Not Reported |
| R-factor | Not Reported |
| wR-factor | Not Reported |
Note: The values in this table represent typical experimental conditions for single-crystal X-ray diffraction of small organic molecules and are provided for illustrative purposes.
Conclusion
While a definitive crystal structure analysis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is not currently available in the public domain, this guide provides researchers with essential information on its synthesis and the standard methodologies for its structural determination. The included data for the closely related 6-Nitro-2H-1,4-benzoxazin-3(4H)-one offers a valuable starting point for understanding the potential solid-state conformation and packing of the target molecule. It is recommended that researchers interested in the precise solid-state structure of this compound undertake its synthesis and single-crystal X-ray diffraction analysis following the general protocols outlined herein.
An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. The presence of a nitro group, a strong electron-withdrawing moiety, is known to influence the physicochemical properties of aromatic compounds, including their solubility and stability.[1] Benzoxazinone derivatives are of interest in medicinal chemistry due to their wide range of biological activities.[2][3] A thorough understanding of the solubility and stability of this specific molecule is crucial for its potential development as a therapeutic agent, as these properties significantly impact its bioavailability, formulation, and shelf-life.
This technical guide outlines the standard methodologies for evaluating the aqueous and solvent solubility, as well as the stability under various stress conditions (pH, temperature, light, and oxidation) of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution when added from a concentrated organic stock, before it has reached thermodynamic equilibrium. It is a high-throughput method often used in early drug discovery.[4][5][6]
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Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations and a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[7]
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. This is a more accurate representation of a compound's true solubility.[8][9]
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Compound Addition: Add an excess amount of solid 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic the physiological pH range.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The thermodynamic solubility is the average concentration from replicate measurements for each pH.
Expected Solubility Profile
Table 1: Hypothetical Solubility Data for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
| Assay Type | Solvent/Buffer | Temperature (°C) | Expected Solubility (µg/mL) |
| Kinetic | PBS (pH 7.4) | 25 | 5 - 20 |
| Thermodynamic | 0.1 M HCl (pH 1.2) | 37 | 10 - 50 |
| Thermodynamic | Acetate Buffer (pH 4.5) | 37 | 5 - 15 |
| Thermodynamic | Phosphate Buffer (pH 6.8) | 37 | < 5 |
| Thermodynamic | Water | 25 | < 5 |
| Thermodynamic | Methanol | 25 | 100 - 500 |
| Thermodynamic | Acetonitrile | 25 | 50 - 200 |
| Thermodynamic | DMSO | 25 | > 1000 |
The presence of the nitro group is expected to decrease aqueous solubility due to its contribution to the crystal lattice energy.[11] The benzoxazinone core is also largely hydrophobic. The compound is not expected to have ionizable groups in the physiological pH range, thus its solubility is likely to be low and not significantly pH-dependent.
Stability Studies
Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are performed under more extreme conditions than accelerated stability testing.[12][13][14]
Forced Degradation Studies
-
Sample Preparation: Prepare solutions of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions to an appropriate pH before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.
Photostability
Photostability testing is conducted to evaluate the effect of light on the drug substance. The standard guideline for photostability testing is ICH Q1B.[15][16][17][18]
-
Sample Preparation: Place the solid powder of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamps. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours/square meter.[19]
-
Analysis: After exposure, visually inspect the samples for any changes in physical appearance. Assay the exposed and control samples using a validated HPLC method to determine the extent of degradation.
Solid-State Stability
Solid-state stability studies assess the stability of the API under various temperature and humidity conditions.[20][21]
-
Sample Preparation: Place the solid API in stability chambers under various conditions (e.g., 40°C/75% RH, 60°C).
-
Time Points: Pull samples at specified time points (e.g., 1, 2, and 4 weeks).
-
Analysis: Analyze the samples for degradation using a stability-indicating HPLC method and for any changes in solid-state properties (e.g., polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Expected Stability Profile
Table 2: Hypothetical Forced Degradation Data for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants |
| 0.1 M HCl | 24 | 60 | < 5% | None Detected |
| 0.1 M NaOH | 24 | 60 | 10 - 25% | Hydrolysis of lactam ring |
| 3% H₂O₂ | 24 | 25 | < 10% | N-oxide formation |
| Thermal | 48 | 80 | < 5% | None Detected |
| Photostability | As per ICH Q1B | N/A | 5 - 15% | Photoreduction of nitro group |
The lactam ring in the benzoxazinone structure may be susceptible to hydrolysis, particularly under basic conditions.[22] The nitroaromatic group can be susceptible to photoreduction.[23] The compound is expected to have good thermal stability.
Conclusion
While specific experimental data for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is currently lacking, this guide provides a comprehensive framework for its solubility and stability assessment based on established pharmaceutical testing protocols. The anticipated low aqueous solubility and potential for hydrolytic and photolytic degradation are key factors to consider in the early-stage development of this compound. The detailed methodologies and workflows presented herein should enable researchers to generate the necessary data to fully characterize this molecule and guide its formulation and development pathway.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. jddtonline.info [jddtonline.info]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. jordilabs.com [jordilabs.com]
- 16. database.ich.org [database.ich.org]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. wishrutpharma.com [wishrutpharma.com]
- 21. Solid State Characterization of APIs - CD Formulation [formulationbio.com]
- 22. mdpi.com [mdpi.com]
- 23. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Quantum Chemical Investigation of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantum chemical calculations for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one have not been extensively published. This guide, therefore, presents a comprehensive, proposed computational protocol based on established methodologies for structurally related molecules. The data presented herein is illustrative and intended to serve as a template for future research.
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound, 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, possesses a unique structural framework that suggests potential applications in drug design and development. Understanding the molecule's electronic structure, stability, and reactivity is paramount for elucidating its mechanism of action and for designing more potent and selective analogues.
Quantum chemical calculations offer a powerful in-silico approach to investigate the fundamental properties of a molecule at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. This technical guide outlines a detailed protocol for the comprehensive quantum chemical analysis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.
Proposed Computational Methodology
This section details the proposed experimental protocols for the quantum chemical calculations. The methods are based on those successfully applied to similar benzoxazinone structures.
Software
All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Geometry Optimization
The initial 3D structure of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one will be built using a molecular editor and subjected to a full geometry optimization. The optimization will be performed using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta Pople-style basis set with diffuse and polarization functions, 6-311++G(d,p), is recommended for a good balance between accuracy and computational cost. The optimization will be carried out without any symmetry constraints, and the convergence criteria will be set to the default values of the chosen software.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies will validate the stability of the structure. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be valuable for experimental comparison.
Electronic Properties
Several key electronic properties will be calculated to understand the reactivity and kinetic stability of the molecule:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: The charge distribution on individual atoms will be calculated using Mulliken population analysis to provide further insight into the reactive sites.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.
Expected Data Presentation
The quantitative results from the proposed calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.39 |
| C2-N1 | 1.45 | |
| N2-O1 | 1.22 | |
| Bond Angles (°) | C1-C2-C3 | 120.5 |
| C2-N1-C7 | 115.8 | |
| Dihedral Angles (°) | C1-C2-C3-C4 | 0.5 |
| C7-N1-C2-C1 | 178.2 |
Table 2: Calculated Thermochemical and Electronic Properties (Illustrative)
| Property | Value | Unit |
| Total Energy | -xxxx.xx | Hartrees |
| Dipole Moment | x.xx | Debye |
| HOMO Energy | -x.xx | eV |
| LUMO Energy | -x.xx | eV |
| HOMO-LUMO Gap (ΔE) | x.xx | eV |
| Electronegativity (χ) | x.xx | eV |
| Chemical Hardness (η) | x.xx | eV |
| Global Softness (S) | x.xx | eV⁻¹ |
Table 3: Key Vibrational Frequencies (Illustrative)
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |
| ν(C=O) | 1750 | High | Carbonyl stretch |
| ν(N-O) asym | 1550 | High | Asymmetric NO₂ stretch |
| ν(N-O) sym | 1350 | Medium | Symmetric NO₂ stretch |
| ν(C-H) aromatic | 3100-3000 | Low | Aromatic C-H stretch |
Mandatory Visualizations
Visual representations are crucial for understanding complex computational workflows and the relationships between different molecular properties.
Caption: Proposed workflow for quantum chemical calculations.
Caption: Interrelation of quantum properties and drug-like characteristics.
Caption: Conceptual diagram of Frontier Molecular Orbitals.
Conclusion
This guide provides a robust framework for the theoretical investigation of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one using quantum chemical calculations. The successful execution of these proposed studies would yield valuable insights into the molecule's structural, electronic, and reactive properties. This information is critical for understanding its potential as a pharmacological agent and for guiding future drug discovery efforts. The combination of detailed computational protocols, structured data presentation, and clear visualizations provides a comprehensive roadmap for researchers in the field.
Nitrobenzoxazinone Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthesis, biological activity, and mechanisms of action of nitrobenzoxazinone derivatives. This class of compounds has garnered significant interest in the scientific community due to its promising therapeutic potential, particularly in the fields of oncology and microbiology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Core Concepts: Synthesis and Biological Activity
Nitrobenzoxazinone derivatives are heterocyclic compounds characterized by a fused benzene and oxazinone ring system with a nitro group substitution. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties and biological activities of these molecules.
Synthesis of Nitrobenzoxazinone Derivatives
The synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones is a key focus of research. A common and effective method involves the reaction of 4-nitroanthranilic acid with various benzoyl chlorides in the presence of an organic base like pyridine. This straightforward approach allows for the introduction of a diverse range of substituents at the 2-position of the benzoxazinone core, enabling the exploration of structure-activity relationships.[3][4][5]
Anticancer Activity
Several nitrobenzoxazinone derivatives have demonstrated significant cytotoxic potential against various cancer cell lines. The antiproliferative effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Antimicrobial Activity
Nitrobenzoxazinone derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds, typically determined using the broth microdilution method.
Quantitative Biological Data
The following tables summarize the reported quantitative data for the anticancer and antimicrobial activities of selected nitrobenzoxazinone and structurally related nitro-containing heterocyclic derivatives.
Table 1: Anticancer Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives against HeLa Cells
| Compound ID | R-group (at position 2) | % Inhibition of Cell Viability at 10 µM | IC50 (µM) | Reference |
| 3a | 4-methylphenyl | 44.67 | - | [5] |
| 3c | 4-chlorophenyl | 41.23 | - | [5] |
| 3d | 4-bromophenyl | 34.56 | - | [5] |
| 3e | 2-bromophenyl | 28.54 | - | [5] |
| 3g | 3-fluorophenyl | 38.76 | - | [5] |
| 3h | naphthalen-1-yl | 39.12 | - | [5] |
| 3k | furan-2-yl | 42.87 | - | [5] |
| Doxorubicin | - | 45.87 | - | [5] |
Table 2: Antimicrobial Activity of 7-Nitroquinazoline Derivatives against Staphylococcus aureus (MRSA)
| Compound ID | Structure | MIC (µg/mL) | Reference |
| 8b | (Structure not fully specified in snippet) | 31.1 | [6] |
| Ciprofloxacin | - | >31.1 | [6] |
Mechanisms of Action
Anticancer Mechanism: Targeting the c-Myc Oncogene
A significant mechanism underlying the anticancer activity of some benzoxazinone derivatives involves the downregulation of the c-Myc oncogene.[7] The c-Myc protein is a critical transcription factor that is overexpressed in a wide range of human cancers and plays a pivotal role in cell proliferation, growth, and apoptosis.
Certain benzoxazinone derivatives can bind to and stabilize G-quadruplex structures that form in the promoter region of the c-Myc gene.[1][2][8] The formation of these four-stranded DNA structures acts as a transcriptional repressor, hindering the binding of transcription factors and ultimately leading to a decrease in c-Myc protein levels. This disruption of c-Myc activity can arrest the cell cycle and induce apoptosis in cancer cells.
Antimicrobial Mechanism: Reductive Activation and Oxidative Stress
The antimicrobial activity of nitroaromatic compounds, including nitrobenzoxazinone derivatives, is generally attributed to their reductive bioactivation within microbial cells.[9][10][11] This process is often facilitated by microbial nitroreductases, enzymes that are typically more active under the low-oxygen conditions often found in microbial environments.
The reduction of the nitro group generates a cascade of highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as nitro anion radicals.[10][12] These reactive species can induce significant cellular damage through various mechanisms, such as:
-
DNA Damage: The reactive intermediates can directly interact with and damage microbial DNA, leading to mutations and cell death.[10]
-
Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, contributing to a state of oxidative stress within the cell that can damage proteins, lipids, and other essential biomolecules.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of nitrobenzoxazinone derivatives.
Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones[5]
General Procedure:
-
A solution of 4-nitroanthranilic acid (1 equivalent) in pyridine is prepared in a round-bottom flask.
-
The appropriate benzoyl chloride (2 equivalents) is added dropwise to the solution with constant stirring.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acid.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the nitrobenzoxazinone derivatives (typically in a range of 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.
Protocol:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the nitrobenzoxazinone derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Directions
Nitrobenzoxazinone derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The ability of certain derivatives to target the c-Myc oncogene through the stabilization of G-quadruplex DNA is a particularly exciting avenue for cancer therapy. The broad-spectrum antimicrobial activity, likely stemming from their reductive activation, addresses the urgent need for new drugs to combat infectious diseases.
Future research in this area should focus on:
-
Expansion of the Chemical Library: Synthesis of a wider array of nitrobenzoxazinone derivatives with diverse substitutions to further explore structure-activity relationships and optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions between these compounds and their biological targets, including detailed structural studies of their binding to the c-Myc G-quadruplex and characterization of the specific nitroreductases involved in their antimicrobial activation.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising lead compounds in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic properties, and potential toxicity.
This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of nitrobenzoxazinone derivatives into clinically effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Driven Stabilization of Promoter G-Quadruplexes and Transcriptional Regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Reductive activation of nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Biological Activity Screening of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, based on extensive research into the diverse biological effects of the broader benzoxazinone class of compounds. While specific data on this particular molecule is limited, the benzoxazinone scaffold is a well-established pharmacophore with a wide range of documented biological activities, including anticancer, antimicrobial, and neuroprotective properties. This guide outlines the key biological assays, experimental protocols, and potential mechanisms of action relevant for screening this compound and its analogues.
Overview of Potential Biological Activities
The benzoxazinone core structure is a versatile scaffold that has been extensively modified to develop novel therapeutic agents. Derivatives have shown significant promise in several key areas of drug discovery.
Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of benzoxazinone derivatives against various cancer cell lines.[1][2][3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as topoisomerase II and cyclin-dependent kinases (CDKs).[1] Some derivatives have also been identified as dual inhibitors of EGFR and HER2 kinases, which are crucial targets in gastric cancer.[4]
Antimicrobial and Antifungal Activity: The benzoxazinone nucleus is a key component of several antimicrobial agents.[5][6][7] Derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi.[8] The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes, such as dehydrosqualene synthase in Staphylococcus aureus.[5]
Neuroprotective Effects: Certain 8-amino-1,4-benzoxazine derivatives have been shown to possess neuroprotective antioxidant properties, indicating their potential in the treatment of neurodegenerative diseases.[9] These compounds can inhibit oxidative stress-mediated neuronal degeneration.[9]
Enzyme Inhibition: The benzoxazinone scaffold has been utilized to design inhibitors of various enzymes, including tyrosine kinases, which are implicated in cancer and other diseases.[10]
Experimental Protocols for Biological Screening
This section provides detailed methodologies for key experiments to assess the biological activity of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of the compound on various human cancer cell lines.
Experimental Workflow:
Caption: General workflow for in vitro anticancer activity screening using the MTT assay.
Methodology (MTT Assay): [2]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The test compound is dissolved in DMSO and serially diluted. The cells are then treated with various concentrations of the compound and incubated for 48 hours. A control group with DMSO alone is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Screening
Objective: To evaluate the antibacterial and antifungal activity of the compound.
Methodology (Agar Well Diffusion Method): [6]
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in their respective broths to a specified turbidity.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. Standard antibiotics (e.g., ampicillin, gentamicin) and antifungals (e.g., amphotericin B) are used as positive controls.[6]
Quantitative Data from Related Benzoxazinone Derivatives
The following tables summarize the biological activity data for representative benzoxazinone derivatives from the literature. This data provides a benchmark for evaluating the potential activity of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.
Table 1: In Vitro Anticancer Activity of Benzoxazinone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 7 | HepG2 (Liver) | < 10 | [1] |
| Derivative 7 | MCF-7 (Breast) | < 10 | [1] |
| Derivative 7 | HCT-29 (Colon) | < 10 | [1] |
| Compound 3a | HeLa (Cervical) | ~30 | [2] |
| Compound 3c | HeLa (Cervical) | ~20 | [2] |
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 | [3] |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 | [3] |
Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| 5L | G. zeae | 20.06 | [8] |
| 5o | G. zeae | 23.17 | [8] |
| 5q | P. sasakii | 26.66 | [8] |
| Hymexazol (Control) | G. zeae | 40.51 | [8] |
| Hymexazol (Control) | P. sasakii | 32.77 | [8] |
Potential Signaling Pathways
The anticancer activity of some benzoxazinone derivatives has been linked to the modulation of specific signaling pathways that control cell cycle progression and apoptosis.
Caption: Potential signaling pathways modulated by anticancer benzoxazinone derivatives.
As illustrated, some derivatives have been shown to induce the expression of the tumor suppressor protein p53 and the executioner caspase-3, leading to apoptosis.[1] Concurrently, they can downregulate topoisomerase II, an enzyme essential for DNA replication, and cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle.[1] This dual action of inducing apoptosis and arresting the cell cycle highlights a potential mechanism for their anticancer effects.
Conclusion
While direct experimental data for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is not yet available, the extensive research on the benzoxazinone scaffold strongly suggests its potential as a biologically active compound. The screening protocols and comparative data presented in this guide provide a robust framework for initiating a comprehensive evaluation of its anticancer, antimicrobial, and other potential therapeutic properties. Further investigation into this specific molecule is warranted to determine its unique biological profile and potential for drug development.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antimicrobial, antibiofilm evaluation and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones induced by organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
In Vitro Cytotoxicity of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one: A Technical Assessment of a Novel Compound and its Analogs
Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals no specific studies on the in vitro cytotoxicity of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one . This technical guide, therefore, provides an in-depth analysis of the cytotoxic properties of structurally related 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives to offer insights into the potential biological activities of the title compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to the 2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. The planar structure of the benzoxazinone ring system is thought to facilitate intercalation with DNA and interactions with various enzymes and receptors, making it a promising platform for the design of novel therapeutic agents.
Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
While data on 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is unavailable, studies on related compounds, particularly those with substitutions on the benzene ring and linked to other pharmacophores like 1,2,3-triazoles, have demonstrated significant cytotoxic effects against a variety of cancer cell lines.
Quantitative Cytotoxicity Data
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 14b | A549 | Lung | 7.59 ± 0.31[3] |
| 14c | A549 | Lung | 18.52 ± 0.59[3] |
| c5 | Huh-7 | Liver | 28.48[1] |
| c14 | Huh-7 | Liver | 32.60[1] |
| c16 | Huh-7 | Liver | 31.87[1] |
| c18 | Huh-7 | Liver | 19.05[1] |
Table 2: Cytotoxicity of Hypoxia-Targeted 2H-benzo[b][1][2]oxazine Derivatives
| Compound | Cell Line | Condition | IC50 (µM) |
| 10 | HepG2 | Hypoxic | 87 ± 1.8[4] |
| 10 | HepG2 | Normoxic | > 600[4] |
| 11 | HepG2 | Hypoxic | 10 ± 3.7[4] |
| 11 | HepG2 | Normoxic | > 1000[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of the cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Human tumor cell lines (e.g., Huh-7, MCF-7, A549) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., a single high concentration for initial screening or a range of concentrations for IC50 determination) for a specified duration (e.g., 72 hours).
-
Assay Procedure: After the incubation period, a solution of Cell Counting Kit-8 (CCK-8) is added to each well.
-
Incubation and Measurement: The plates are incubated for a period that allows for the development of a color change, which is proportional to the number of viable cells. The absorbance is then measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. For IC50 determination, the data is fitted to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Cancer cells (e.g., Huh-7) are treated with the test compounds at different concentrations for a specified time (e.g., 72 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Data Interpretation: The flow cytometry data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathways and Mechanisms of Action
Studies on cytotoxic 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives suggest that their anticancer effects are mediated through multiple signaling pathways, primarily leading to apoptosis and DNA damage.
Induction of Apoptosis and DNA Damage
Several derivatives have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the intercalation of the planar benzoxazinone structure into the DNA of tumor cells, leading to DNA damage. This damage can trigger a cascade of events culminating in programmed cell death. Western blot analysis of treated cells has shown an increase in markers of DNA damage and apoptosis.
Caption: Proposed mechanism of apoptosis induction by 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Generation of Reactive Oxygen Species (ROS)
Some studies indicate that certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives can elevate the levels of reactive oxygen species (ROS) within cancer cells. Increased ROS can contribute to cellular stress and further induce apoptosis.
Caption: ROS-mediated apoptosis induced by certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the in vitro cytotoxicity of novel compounds like 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is a multi-step process.
Caption: General experimental workflow for in vitro cytotoxicity evaluation of novel compounds.
Conclusion and Future Directions
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The available data on its derivatives indicate that cytotoxicity is a common feature of this class of compounds, often mediated by the induction of apoptosis and DNA damage. The presence of a nitro group and a methyl group in the target compound, 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, suggests that it may also possess cytotoxic properties.
Future research should focus on the synthesis and in vitro evaluation of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one to determine its specific cytotoxic profile and mechanism of action. Such studies would be crucial in validating the potential of this novel compound as a lead for anticancer drug discovery.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.imc.ac.at [research.imc.ac.at]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Antimicrobial Evaluation of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
A Technical Guide to the Preliminary Antimicrobial Evaluation of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazin-3-one core is a recognized scaffold in medicinal chemistry, with synthetic derivatives showing potential as antimicrobial agents.[3] This document outlines a comprehensive approach to the preliminary antimicrobial evaluation of the novel compound, 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, from its synthesis to its initial biological screening.
Proposed Synthesis of the Target Compound
The synthesis of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one can be hypothetically achieved through a multi-step reaction sequence, starting from a commercially available precursor such as 2-amino-5-nitrophenol. The general strategy involves the chloroacetylation of the phenolic hydroxyl group, followed by intramolecular cyclization.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocols for Antimicrobial Evaluation
A standardized set of in vitro assays should be employed to determine the antimicrobial profile of the synthesized compound.[1][4]
2.1. Preparation of Microbial Cultures and Compound
-
Microbial Strains: A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[5]
-
Culture Media: Bacteria are to be cultured in Mueller-Hinton Broth (MHB) and fungi in Sabouraud Dextrose Broth (SDB).
-
Inoculum Preparation: Prepare microbial suspensions and adjust their turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Compound Stock Solution: Dissolve the synthesized compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2.2. Determination of Minimum Inhibitory Concentration (MIC) The broth microdilution method is a standard protocol for determining the MIC of a novel compound.[6]
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 5 µL of the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2.3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Subculturing: Take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Caption: General workflow for antimicrobial screening.
Data Presentation: Antimicrobial Activity of Analogous Compounds
While data for the target compound is unavailable, the following table summarizes the reported antimicrobial activities of various benzoxazine derivatives to provide context for the potential efficacy of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. The presence of varied substituents highlights the tunability of the benzoxazine scaffold.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamide derivatives | S. aureus | 31.25 - 62.5 | [7] |
| Benzoxazine-6-sulfonamide derivatives | E. coli | 31.25 - 62.5 | [7] |
| Benzoxazine-6-sulfonamide derivatives | C. albicans | 31.25 - 62.5 | [7] |
| Synthetic 1,4-benzoxazin-3-one derivatives | S. aureus | 16 | [3] |
| Synthetic 1,4-benzoxazin-3-one derivatives | E. coli | 16 | [3] |
| Synthetic 1,4-benzoxazin-3-one derivatives | C. albicans | 6.25 | [3] |
| 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | S. aureus | Not specified | [2] |
| 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | E. coli | Not specified | [2] |
| 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | C. albicans | Not specified | [2] |
Note: The effectiveness of the nitro group in other antimicrobial scaffolds suggests it may contribute to the activity of the target compound.[8]
Conclusion and Future Directions
The benzoxazinone framework represents a promising starting point for the development of new antimicrobial agents.[3] The proposed evaluation of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, following the detailed protocols in this guide, will establish its spectrum of activity and potency. Positive results from this preliminary screening would warrant further investigation, including mechanism of action studies, cytotoxicity assays against mammalian cell lines, and structural optimization to enhance efficacy and reduce potential toxicity.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy commences with the nitration of anthranilic acid to produce the key intermediate, 5-nitroanthranilic acid, followed by cyclization to form the target benzoxazinone.
Overview of Synthetic Routes
The synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one from anthranilic acid is a two-step process. The first step involves the regioselective nitration of anthranilic acid to yield 5-nitroanthranilic acid. The subsequent step is the cyclocondensation of this intermediate with acetic anhydride, which serves as both the acetylating and dehydrating agent to form the final product.
The overall reaction scheme is presented below:
Step 1: Synthesis of 5-Nitroanthranilic Acid Anthranilic acid is first protected by acetylation of the amino group, followed by nitration. The acetyl group is then hydrolyzed to yield 5-nitroanthranilic acid.[1]
Step 2: Synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one The prepared 5-nitroanthranilic acid is then refluxed with acetic anhydride. This reaction proceeds via the initial N-acetylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the desired benzoxazinone.[2][3]
Data Presentation
The following tables summarize the key reactants and products involved in the synthesis.
Table 1: Reactants for the Synthesis of 5-Nitroanthranilic Acid
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| Nitric Acid | HNO₃ | 63.01 | Nitrating Agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| Hydrochloric Acid | HCl | 36.46 | Hydrolysis Agent |
Table 2: Product Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Melting Point (°C) |
| 5-Nitroanthranilic Acid | C₇H₆N₂O₄ | 182.14 | Varies | ~270 (decomposes) |
| 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one | C₉H₆N₂O₄ | 206.16 | Varies | To be determined |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroanthranilic Acid from Anthranilic Acid
This protocol is adapted from established procedures for the nitration of N-acetylanthranilic acid.[1]
1. Acetylation of Anthranilic Acid:
- In a 250 mL round-bottom flask, add anthranilic acid (0.1 mol, 13.7 g) and acetic anhydride (0.5 mol, 47 mL).
- Heat the mixture gently with stirring to about 60-70 °C. A spontaneous reaction may occur.
- After the initial reaction subsides, continue heating for an additional 30 minutes to ensure complete acetylation.
- Cool the reaction mixture and pour it into 200 mL of ice-cold water with vigorous stirring to precipitate N-acetylanthranilic acid.
- Collect the solid by vacuum filtration, wash with cold water, and dry.
2. Nitration of N-Acetylanthranilic Acid:
- In a 500 mL beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (0.12 mol, 5.4 mL) to chilled concentrated sulfuric acid (30 mL) while keeping the temperature below 10 °C in an ice bath.
- In a separate flask, dissolve the dried N-acetylanthranilic acid in 50 mL of concentrated sulfuric acid.
- Cool the solution of N-acetylanthranilic acid to 0-5 °C in an ice-salt bath.
- Slowly add the nitrating mixture dropwise to the N-acetylanthranilic acid solution, maintaining the temperature below 10 °C.
- After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.
- Pour the reaction mixture onto 500 g of crushed ice to precipitate the N-acetyl-5-nitroanthranilic acid.
- Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
3. Hydrolysis to 5-Nitroanthranilic Acid:
- To the dried N-acetyl-5-nitroanthranilic acid in a 250 mL round-bottom flask, add 100 mL of 10% aqueous hydrochloric acid.
- Reflux the mixture for 1-2 hours until the solid completely dissolves.
- Cool the solution to room temperature and then in an ice bath to crystallize the 5-nitroanthranilic acid.
- Collect the yellow crystalline product by vacuum filtration, wash with a small amount of cold water, and dry.
Protocol 2: Synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
This protocol is a general procedure adapted for the specific starting material.[2][3]
1. Reaction Setup:
- In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-nitroanthranilic acid (0.05 mol, 9.1 g).
- Add an excess of acetic anhydride (e.g., 30 mL).
2. Reaction:
- Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring.
- Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.
- Stir the mixture for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold water and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.
- Dry the purified product in a vacuum oven.
4. Characterization:
- Determine the melting point of the purified product.
- Characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Visualizations
Synthetic Pathway Diagram
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzoxazinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoxazinone derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The development of efficient and versatile synthetic methods to access these scaffolds is of considerable interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of benzoxazinone rings, offering high efficiency, broad functional group tolerance, and atom economy. This document provides detailed application notes and experimental protocols for three distinct palladium-catalyzed methods for the synthesis of benzoxazinone derivatives.
Method 1: Palladium-Catalyzed Carbonylative Synthesis from N-(o-Bromoaryl)amides using Paraformaldehyde
This method describes a palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a solid and convenient source of carbon monoxide. This approach avoids the handling of toxic and flammable CO gas, making it a more practical alternative for laboratory-scale synthesis.
Data Presentation
Table 1: Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinone Derivatives
| Entry | N-(o-Bromoaryl)amide Substrate | Product | Yield (%) |
| 1 | N-(2-bromophenyl)benzamide | 2-phenyl-4H-benzo[d][1]oxazin-4-one | 85 |
| 2 | N-(2-bromo-4-methylphenyl)benzamide | 6-methyl-2-phenyl-4H-benzo[d][1]oxazin-4-one | 82 |
| 3 | N-(2-bromo-4-chlorophenyl)benzamide | 6-chloro-2-phenyl-4H-benzo[d][1]oxazin-4-one | 78 |
| 4 | N-(2-bromophenyl)acetamide | 2-methyl-4H-benzo[d][1]oxazin-4-one | 75 |
| 5 | N-(2-bromophenyl)-4-methoxybenzamide | 2-(4-methoxyphenyl)-4H-benzo[d][1]oxazin-4-one | 88 |
| 6 | N-(2-bromophenyl)pivalamide | 2-tert-butyl-4H-benzo[d][1]oxazin-4-one | 70 |
Yields are for isolated products. Reaction conditions are detailed in the protocol below.
Experimental Protocol
General Procedure for the Synthesis of 2-Substituted-4H-benzo[d][1]oxazin-4-ones:
-
To an oven-dried Schlenk tube, add the N-(o-bromoaryl)amide (0.5 mmol), Pd(OAc)₂ (5 mol%, 5.6 mg), Xantphos (10 mol%, 28.9 mg), and K₂CO₃ (1.5 mmol, 207 mg).
-
Add paraformaldehyde (1.0 mmol, 30 mg) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (2.0 mL) to the reaction mixture.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired benzoxazinone derivative.
Visualization
Caption: General experimental workflow for the carbonylative synthesis.
Method 2: Palladium-Catalyzed Aerobic Oxidative Coupling of Anthranilic Acids and Isocyanides
This protocol details the synthesis of 2-aminobenzoxazinones through an aerobic oxidative coupling of readily available anthranilic acids and isocyanides, catalyzed by palladium.[2][3] This method is notable for its use of molecular oxygen as the terminal oxidant, which results in water as the only byproduct, aligning with the principles of green chemistry.
Data Presentation
Table 2: Palladium-Catalyzed Aerobic Oxidative Coupling for 2-Aminobenzoxazinone Synthesis
| Entry | Anthranilic Acid | Isocyanide | Product | Yield (%) |
| 1 | Anthranilic acid | tert-Butyl isocyanide | 2-(tert-butylamino)-4H-benzo[d][1]oxazin-4-one | 85 |
| 2 | 5-Chloroanthranilic acid | tert-Butyl isocyanide | 6-chloro-2-(tert-butylamino)-4H-benzo[d][1]oxazin-4-one | 78 |
| 3 | 5-Methylanthranilic acid | tert-Butyl isocyanide | 6-methyl-2-(tert-butylamino)-4H-benzo[d][1]oxazin-4-one | 82 |
| 4 | Anthranilic acid | Cyclohexyl isocyanide | 2-(cyclohexylamino)-4H-benzo[d][1]oxazin-4-one | 75 |
| 5 | Anthranilic acid | 1,1,3,3-Tetramethylbutyl isocyanide | 2-((1,1,3,3-tetramethylbutyl)amino)-4H-benzo[d][1]oxazin-4-one | 80 |
| 6 | 4-Nitroanthranilic acid | tert-Butyl isocyanide | 7-nitro-2-(tert-butylamino)-4H-benzo[d][1]oxazin-4-one | 65 |
Yields are for isolated products. Reaction conditions are detailed in the protocol below.
Experimental Protocol
General Procedure for the Synthesis of 2-Aminobenzoxazinones:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the anthranilic acid (0.5 mmol) in dioxane (5 mL).
-
Add Pd(OAc)₂ (10 mol%, 11.2 mg) to the solution.
-
Add the isocyanide (0.6 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir under an atmosphere of oxygen (balloon) for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane) to yield the pure 2-aminobenzoxazinone.
Visualization
Caption: Simplified catalytic cycle for aerobic oxidative coupling.
Method 3: Palladium-Catalyzed Tandem Azide-Isocyanide Cross-Coupling/Cyclization
This method provides an efficient route to 2-aminobenzoxazinone derivatives through a palladium-catalyzed tandem reaction involving an azide-isocyanide cross-coupling followed by an intramolecular cyclization. This one-pot procedure is characterized by its high atom economy and the formation of N₂ as the only byproduct from the azide functionality.
Data Presentation
Table 3: Palladium-Catalyzed Tandem Azide-Isocyanide Coupling for 2-Aminobenzoxazinone Synthesis
| Entry | 2-Azidobenzoic Acid Derivative | Isocyanide | Product | Yield (%) |
| 1 | 2-Azidobenzoic acid | tert-Butyl isocyanide | 2-(tert-butylamino)-4H-benzo[d][1]oxazin-4-one | 88 |
| 2 | 2-Azido-5-methylbenzoic acid | tert-Butyl isocyanide | 6-methyl-2-(tert-butylamino)-4H-benzo[d][1]oxazin-4-one | 85 |
| 3 | 2-Azido-5-chlorobenzoic acid | Cyclohexyl isocyanide | 6-chloro-2-(cyclohexylamino)-4H-benzo[d][1]oxazin-4-one | 82 |
| 4 | 2-Azidobenzoic acid | 1,1,3,3-Tetramethylbutyl isocyanide | 2-((1,1,3,3-tetramethylbutyl)amino)-4H-benzo[d][1]oxazin-4-one | 86 |
| 5 | 2-Azido-4,5-dimethoxybenzoic acid | tert-Butyl isocyanide | 6,7-dimethoxy-2-(tert-butylamino)-4H-benzo[d][1]oxazin-4-one | 80 |
| 6 | 2-Azidobenzoic acid | Benzyl isocyanide | 2-(benzylamino)-4H-benzo[d][1]oxazin-4-one | 75 |
Yields are for isolated products. Reaction conditions are detailed in the protocol below.
Experimental Protocol
General Procedure for the Synthesis of 2-Aminobenzoxazinones:
-
To a screw-capped vial, add the 2-azidobenzoic acid derivative (0.3 mmol), Pd₂(dba)₃ (2.5 mol%, 6.9 mg), and PPh₃ (10 mol%, 7.9 mg).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (1.5 mL) followed by the isocyanide (0.36 mmol).
-
Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired 2-aminobenzoxazinone.
Visualization
References
Application Note: A Protocol for the N-alkylation of 6-nitro-2H-benzo[b]oxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoxazinones are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1][2][3] Their derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[4] The compound 6-nitro-2H-benzo[b]oxazin-3(4H)-one is a key intermediate for the synthesis of functionalized benzoxazinone derivatives. N-alkylation of the lactam nitrogen at the 4-position is a crucial synthetic step, enabling the introduction of various alkyl groups to modulate the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the N-alkylation of 6-nitro-2H-benzo[b]oxazin-3(4H)-one, based on established methods for analogous heterocyclic systems.[5][6]
General Reaction Scheme
The N-alkylation reaction proceeds via the deprotonation of the nitrogen atom of the benzoxazinone ring by a suitable base, followed by a nucleophilic attack on an alkylating agent.
Figure 1: General scheme for N-alkylation.
Caption: N-alkylation of 6-nitro-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation using sodium hydride as the base and an alkyl halide as the alkylating agent in an anhydrous solvent.
2.1 Materials and Reagents:
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (Alkylating Agent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (Base)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath
2.2 Step-by-Step Procedure:
-
Reaction Setup: Add 6-nitro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) to a dry round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert atmosphere (nitrogen or argon).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise over 10-15 minutes.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Hydrogen gas is evolved.
-
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the benzoxazinone may be observed.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Data Presentation
The choice of base, solvent, and alkylating agent can significantly influence the reaction outcome. The following table summarizes typical conditions and expected yields for the N-alkylation of similar benzisoxazolone scaffolds, which can be extrapolated for this protocol.[5]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 4 | ~85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | ACN | 80 | 12 | ~70-85 |
| 3 | Benzyl Bromide | NaH | THF | RT | 6 | ~90-98 |
| 4 | Allyl Bromide | K₂CO₃ | DMF | RT | 8 | ~80-90 |
Visualizations
4.1 Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-alkylation protocol.
Caption: Workflow for the N-alkylation of 6-nitro-2H-benzo[b]oxazin-3(4H)-one.
4.2 Example Signaling Pathway
N-functionalized benzoxazinones are often investigated as inhibitors of specific cellular pathways, such as those involving protein kinases, which are relevant in cancer and inflammation.[5] The diagram below shows a hypothetical pathway where an N-alkylated benzoxazinone derivative acts as a kinase inhibitor.
Caption: Inhibition of a kinase pathway by an N-alkylated benzoxazinone.
Safety and Handling
-
6-nitro-2H-benzo[b]oxazin-3(4H)-one: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Sodium Hydride (NaH): Flammable solid and water-reactive. Handle only in a fume hood under an inert atmosphere. Mineral oil dispersion reduces pyrophoricity but requires careful handling.
-
Alkyl Halides: Many alkylating agents are toxic, carcinogenic, and lachrymatory. Always handle in a well-ventilated fume hood with appropriate PPE.
-
Solvents (DMF, THF): Can be harmful if inhaled or absorbed through the skin. Use in a fume hood. Anhydrous solvents are required for reactions involving NaH.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This protocol provides a reliable and adaptable method for the N-alkylation of 6-nitro-2H-benzo[b]oxazin-3(4H)-one. By varying the alkylating agent, a diverse library of N-substituted derivatives can be synthesized, facilitating further investigation in medicinal chemistry and drug development programs. The procedure is based on well-established methodologies for similar heterocyclic scaffolds, ensuring a high probability of success.[5][6]
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "ESIPT-Enabled Alkyne Migration Provides Rapid Access to Benzoxazinones" by Andrés G. Muñoz [digitalcommons.du.edu]
- 3. Benzoxazinones Prepared from Aniline Derivatives and CO - ChemistryViews [chemistryviews.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize analogs of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one with potential therapeutic activity. Benzoxazinone derivatives have been noted for a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Recent studies have pointed towards their potential as kinase inhibitors, a major class of drug targets, particularly in oncology.[2][3][4][5] For instance, a 2-substituted benzoxazinone analog has been identified as a dual inhibitor of EGFR and HER2 kinases.[6]
The following protocols describe two common and robust HTS assays suitable for screening compound libraries against kinase targets: a luminescence-based kinase inhibition assay and a fluorescence polarization-based binding assay.[3][7][8][9]
Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[3] The principle involves the conversion of ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal directly proportional to kinase activity.[3][10] Potent inhibitors of the kinase will result in a weaker luminescent signal.[3]
Signaling Pathway
Caption: Hypothetical kinase signaling pathway targeted by benzoxazinone analogs.
Experimental Workflow
Caption: Workflow for the luminescence-based kinase inhibition HTS assay.
Detailed Protocol
Materials and Reagents:
-
Purified Target Kinase (e.g., EGFR, HER2)
-
Kinase Substrate (specific to the target kinase)
-
2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one analog library
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
White, opaque, low-volume 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate-reading luminometer
Procedure (384-well format):
-
Compound Preparation: Prepare serial dilutions of the test compounds. The final concentration of DMSO in the reaction should not exceed 1%.[3]
-
Compound Plating: Dispense 2.5 µL of the test compound dilutions or control vehicle (DMSO) into the appropriate wells of the 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2X solution of the kinase and its substrate in kinase buffer. Add 2.5 µL of this mix to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells, bringing the total reaction volume to 10 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[3]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.[5][10]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.[10]
Data Presentation
Table 1: Sample Quantitative Data for Benzoxazinone Analogs in Kinase Inhibition Assay
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC₅₀ (µM) |
| Analog-001 | 10 | 15,000 | 85.0 | 1.2 |
| Analog-002 | 10 | 85,000 | 15.0 | >50 |
| Analog-003 | 10 | 5,000 | 95.0 | 0.5 |
| Staurosporine | 1 | 2,000 | 98.0 | 0.01 |
| DMSO Control | N/A | 100,000 | 0.0 | N/A |
Data is hypothetical and for illustrative purposes only.
Fluorescence Polarization (FP) Binding Assay
This assay is used to study the binding interaction between a fluorescently labeled ligand (tracer) and a target protein (e.g., a kinase).[7][8] The principle is based on the change in the rotational speed of the fluorescent tracer upon binding to a larger protein.[8][11] A small, unbound tracer rotates rapidly, leading to low fluorescence polarization. When bound to a large protein, its rotation slows, resulting in higher polarization.[7] Test compounds that compete with the tracer for the binding site will displace it, causing a decrease in polarization.[8]
Logical Relationship Diagram
Caption: Principle of the competitive fluorescence polarization binding assay.
Experimental Protocol
Materials and Reagents:
-
Purified Target Kinase
-
Fluorescently Labeled Tracer (a known ligand for the target kinase)
-
2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one analog library
-
FP Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate reader with fluorescence polarization capabilities
Procedure (384-well format):
-
Reagent Preparation: Prepare solutions of the target kinase and fluorescent tracer in FP assay buffer. The optimal concentrations must be determined empirically, but the tracer concentration should typically be below its Kd.[12]
-
Compound Plating: Dispense 1 µL of test compounds or controls into the wells of the 384-well plate.
-
Kinase Addition: Add 10 µL of the target kinase solution to all wells and mix.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells. The final volume is 21 µL.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Data Acquisition: Measure fluorescence polarization on a suitable plate reader. The reader excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.[8]
Data Presentation
Table 2: Sample Quantitative Data for Benzoxazinone Analogs in FP Binding Assay
| Compound ID | Concentration (µM) | Polarization (mP) | % Displacement | IC₅₀ (µM) |
| Analog-001 | 10 | 110 | 88.9 | 1.5 |
| Analog-002 | 10 | 255 | 8.3 | >50 |
| Analog-003 | 10 | 95 | 97.2 | 0.8 |
| Unlabeled Ligand | 10 | 92 | 98.9 | 0.1 |
| DMSO Control | N/A | 270 | 0.0 | N/A |
| Tracer Only | N/A | 90 | 100.0 | N/A |
Data is hypothetical and for illustrative purposes only. mP = millipolarization units.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Notes and Protocols for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone family with a nitroaromatic moiety. Benzoxazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer and anti-inflammatory properties.[1] The presence of the nitroaromatic group suggests a potential mechanism of action involving bioreduction, particularly in hypoxic environments often characteristic of solid tumors, which can lead to the generation of reactive cytotoxic species.[[“]]
These application notes provide a comprehensive framework for developing cell-based assays to elucidate the biological activity of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. The following protocols detail methods to assess its cytotoxic, pro-apoptotic, and cell cycle-modifying effects on relevant cancer cell lines, as well as its potential anti-inflammatory activity.
Recommended Cell Lines
Based on the reported activity of similar benzoxazinone derivatives, the following human cancer cell lines are recommended for initial screening and mechanistic studies.[3] For anti-inflammatory assays, the murine macrophage cell line RAW 264.7 is a suitable model.[1][4]
| Cell Line | Tissue of Origin | Key Characteristics |
| A549 | Human Lung Carcinoma | Adherent, epithelial-like; widely used for lung cancer research.[5] |
| MCF-7 | Human Breast Adenocarcinoma | Adherent, epithelial-like; estrogen receptor (ER) positive.[6] |
| Huh7 | Human Hepatocellular Carcinoma | Adherent, epithelial-like; a common model for liver cancer studies.[7] |
| RAW 264.7 | Murine Macrophage | Adherent; suitable for studying inflammatory responses, such as nitric oxide production upon LPS stimulation.[1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Resazurin Method)
This assay assesses the metabolic activity of viable cells to determine the cytotoxic effects of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[8][9]
Materials:
-
Selected cancer cell lines (A549, MCF-7, or Huh7)
-
Complete culture medium (specific to each cell line)
-
2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one (dissolved in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[8]
-
Opaque-walled 96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[8]
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Fluorescence (RFU) | % Viability |
| 0 (Vehicle) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).[3][10]
Materials:
-
Cells treated with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of the compound for a predetermined time (e.g., 24 or 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | ||||
| Compound (Low Conc.) | ||||
| Compound (High Conc.) | ||||
| Positive Control |
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate that is cleaved by active caspases to release a substrate for luciferase, generating a light signal.[[“]]
Materials:
-
Cells treated with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in white-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in white-walled 96-well plates and treat with the compound as described for the viability assay.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]
Materials:
-
Cells treated with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[13]
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, decant the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| Compound (Low Conc.) | |||
| Compound (High Conc.) |
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Reagent System)
This colorimetric assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant. RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include wells with cells only, cells + LPS, and cells + compound only.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of sulfanilamide solution to each sample and standard well, and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
Data Presentation:
| Treatment | Absorbance (540 nm) | Nitrite Concentration (µM) | % NO Inhibition |
| Control (Cells only) | |||
| LPS only | 0 | ||
| LPS + Compound (Low Conc.) | |||
| LPS + Compound (High Conc.) |
Visualizations: Workflows and Signaling Pathways
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Leveraging the 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one Scaffold in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one core represents a promising scaffold in medicinal chemistry. While specific biological activity data for this exact molecule is not extensively available in public literature, the broader class of benzoxazinone derivatives has demonstrated significant potential across various therapeutic areas. The presence of the nitro group and the methyl substitution on the core benzoxazinone structure offers opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The nitro group, for instance, is a key feature in several existing drugs and can influence the therapeutic action.[1] This document provides a comprehensive overview of the potential applications of this scaffold, supported by data from structurally related compounds, and offers detailed protocols for its synthesis and evaluation.
Potential Therapeutic Applications of the Benzoxazinone Scaffold
Derivatives of the benzoxazinone scaffold have shown a wide range of biological activities, suggesting that 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one could be a valuable starting point for the design of novel therapeutics in the following areas:
-
Anticancer Activity: Benzoxazinone derivatives have been investigated as potent anticancer agents through various mechanisms, including the inhibition of critical cell signaling pathways and targeting unique DNA structures.
-
Anti-inflammatory and Analgesic Effects: The scaffold has been successfully utilized to develop compounds with significant anti-inflammatory and analgesic properties.
-
Antimicrobial Properties: Certain benzoxazinone derivatives have exhibited activity against a range of microbial pathogens.
Data Presentation: Quantitative Activity of Benzoxazinone Derivatives
To illustrate the potential of the 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one scaffold, the following tables summarize the quantitative biological data of structurally related benzoxazinone derivatives.
Table 1: Anticancer Activity of Benzoxazinone Derivatives
| Compound Class | Target | Cell Line | IC50 / GI50 (µM) | Reference |
| 2H-benzo[b][2][3]oxazin-3(4H)-one linked 1,2,3-triazoles | DNA Damage Induction | A549 (Lung) | 7.59 ± 0.31 | [2] |
| 2H-benzo[b][2][3]oxazin-3(4H)-one linked 1,2,3-triazoles | DNA Damage Induction | Huh-7 (Liver) | 19.05 | Not specified in abstract |
| 6-cinnamoyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivatives | Autophagy Induction | A549 (Lung) | Potent | [2] |
| 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids | Not Specified | A549 (Lung) | 0.32 | [2] |
Table 2: Kinase Inhibitory Activity of Benzoxazinone Derivatives
| Compound Class | Target | IC50 (nM) | Reference |
| 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivative (8d-1) | PI3Kα | 0.63 | Not specified in abstract |
| 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivative (8d-1) | mTOR | Dual Inhibitor | Not specified in abstract |
Table 3: Anti-inflammatory and Analgesic Activity of Benzoxazinone Derivatives
| Compound | Assay | Result | Reference |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one (3d) | Rat Paw Edema Inhibition | 62.61% | Not specified in abstract |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one (3d) | Acetic Acid-Induced Writhing | 62.36% protection | Not specified in abstract |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzoxazinone derivatives are often attributed to their modulation of key cellular signaling pathways. Below are diagrams illustrating some of these pathways, which represent potential mechanisms of action for novel compounds based on the 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one scaffold.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Benzoxazinone derivatives have been identified as potent inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.
c-Myc and G-Quadruplex Regulation
The c-Myc oncogene is a critical driver of cell proliferation, and its overexpression is common in many cancers. The promoter region of the c-Myc gene can form a G-quadruplex DNA structure, which acts as a transcriptional silencer. Small molecules that stabilize this G-quadruplex can downregulate c-Myc expression.
Caption: Regulation of c-Myc transcription by G-quadruplex formation, a target for benzoxazinone derivatives.
CDK9-Mediated Transcriptional Regulation and Apoptosis
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in cancer cells.
Caption: CDK9 signaling pathway and its role in apoptosis, a target for benzoxazinone-based inhibitors.
Experimental Protocols
The following protocols are generalized methods based on published procedures for the synthesis and biological evaluation of benzoxazinone derivatives. These can be adapted for the specific investigation of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and its analogues.
Synthesis of Benzoxazinone Derivatives
This protocol describes a general method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acids.
Materials:
-
Substituted anthranilic acid (e.g., 2-amino-5-nitrobenzoic acid for a related scaffold)
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride for a 2-methyl substituent)
-
Pyridine or another suitable base
-
Dry organic solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Dissolve the substituted anthranilic acid in a dry organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as pyridine, to the reaction mixture.
-
Slowly add the acid chloride or anhydride to the solution at room temperature or while cooling in an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired benzoxazinone derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol describes an in vivo model to assess the anti-inflammatory potential of a test compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Divide the animals into groups: a control group, a standard drug group, and one or more test compound groups.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.
-
After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. The percentage inhibition is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion
The 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The compiled data from related benzoxazinone derivatives highlight the potential for potent and selective modulation of key biological targets. The provided protocols offer a starting point for the synthesis and evaluation of new compounds based on this versatile scaffold. Further investigation into the specific biological activities of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Enzyme Inhibition Kinetics of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is a novel compound belonging to this class. Given that various benzoxazinone derivatives have demonstrated inhibitory activity against serine proteases, this document outlines a comprehensive protocol to investigate the inhibitory effects of this compound on a model serine protease, α-chymotrypsin.[1][4]
These protocols detail the necessary steps to determine key inhibitory kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition. Understanding these parameters is crucial for evaluating the compound's therapeutic potential and for guiding further drug development efforts.
I. Quantitative Data Summary (Hypothetical Data)
The following tables summarize hypothetical kinetic data for the inhibition of α-chymotrypsin by 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. This data is presented as an example of how to structure experimental results.
Table 1: IC50 Determination
| Parameter | Value |
| Target Enzyme | α-Chymotrypsin |
| Substrate | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide |
| Substrate Conc. | 100 µM (equal to Km) |
| IC50 | 15.2 µM |
Table 2: Kinetic Parameters in the Presence of Inhibitor
| Inhibitor Conc. (µM) | Apparent K_m (µM) | Apparent V_max (µmol/min) |
| 0 (Control) | 100 | 50 |
| 10 | 185 | 50 |
| 20 | 270 | 50 |
Table 3: Inhibition Constant (K_i) Summary
| Inhibition Type | Inhibition Constant (K_i) |
| Competitive | 11.8 µM |
II. Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol outlines the procedure to determine the concentration of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one required to inhibit 50% of α-chymotrypsin activity.
A. Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (Sigma-Aldrich)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA) substrate (Sigma-Aldrich)
-
2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one (Test Inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
B. Procedure
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in the assay buffer.
-
Prepare a 10 mM stock solution of the SAPPNA substrate in DMSO.
-
Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create serial dilutions in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 1 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
170 µL of Assay Buffer.
-
10 µL of the α-chymotrypsin solution.
-
10 µL of the test inhibitor dilution (or DMSO for the control).
-
-
Include a "no inhibitor" control (with DMSO) and a "blank" control (with no enzyme).
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the SAPPNA substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its K_m value.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes to obtain the initial reaction velocity (V₀). The product, p-nitroaniline, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Mechanism and K_i
This protocol is designed to elucidate the mode of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (K_i).[][6]
A. Materials and Reagents
-
Same as in Protocol 1.
B. Procedure
-
Experimental Setup:
-
Perform a series of kinetic experiments as described in Protocol 1.
-
For this study, use several fixed concentrations of the test inhibitor (e.g., 0 µM, 10 µM, 20 µM).
-
For each inhibitor concentration, vary the concentration of the SAPPNA substrate (e.g., 25, 50, 100, 200, 400 µM).
-
-
Data Collection:
-
Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration by monitoring absorbance at 405 nm.
-
-
Data Analysis:
-
Create a Lineweaver-Burk plot (a double reciprocal plot) by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.[7][8][9]
-
Analyze the resulting plot to determine the mechanism of inhibition:
-
Competitive Inhibition: The lines will intersect on the y-axis.[6][8] The apparent K_m increases, while V_max remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent V_max decreases, while K_m remains unchanged.[6]
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent K_m and V_max decrease.
-
-
-
Calculating K_i:
-
For competitive inhibition , K_i can be calculated from the change in the slope of the Lineweaver-Burk plot or by using the Cheng-Prusoff equation: K_i = IC50 / (1 + [S]/K_m).[10]
-
For other inhibition types, different equations derived from the kinetic model are used to calculate K_i and the secondary inhibition constant K_ii.
-
III. Visualizations
The following diagrams illustrate key concepts and workflows relevant to this enzyme inhibition study.
Caption: Mechanisms of Competitive and Non-Competitive Enzyme Inhibition.
Caption: Experimental Workflow for Enzyme Inhibition Kinetic Analysis.
Caption: Lineweaver-Burk Plot Illustrating Inhibition Types.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. medschoolcoach.com [medschoolcoach.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Anti-inflammatory Activity of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to a variety of diseases, including arthritis, neurodegenerative disorders, and cardiovascular disease. Key mediators in the inflammatory cascade include nitric oxide (NO), pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2) which is responsible for prostaglandin synthesis.[1][2][3] Compounds belonging to the 2H-1,4-benzoxazin-3(4H)-one class have been identified as promising scaffolds for the development of novel anti-inflammatory agents.[4][5][6][7] These derivatives have been shown to inhibit the production of key inflammatory mediators, often by modulating critical signaling pathways like the NF-κB pathway.[4][5]
This document provides detailed protocols for evaluating the in vitro anti-inflammatory activity of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one . The proposed mechanism of action for this compound involves the suppression of pro-inflammatory gene expression and mediator release in immune cells, such as macrophages, upon stimulation. The following protocols describe methods to quantify the inhibition of NO, TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard model for screening anti-inflammatory compounds.
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should replace these values with their own experimental findings.
Table 1: Cytotoxicity of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.7 | ± 5.1 |
| 5 | 97.2 | ± 4.8 |
| 10 | 95.5 | ± 5.3 |
| 25 | 93.1 | ± 4.9 |
| 50 | 90.8 | ± 5.5 |
| 100 | 85.4 | ± 6.2 |
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
| Assay Target | Test Compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| NO Production Inhibition | 15.8 ± 1.2 | L-NAME | 25.5 ± 2.1 |
| TNF-α Release Inhibition | 12.5 ± 0.9 | Dexamethasone | 0.1 ± 0.02 |
| IL-6 Release Inhibition | 18.2 ± 1.5 | Dexamethasone | 0.08 ± 0.01 |
| COX-2 Enzyme Inhibition | 9.7 ± 0.8 | Celecoxib | 0.05 ± 0.007 |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for evaluating the anti-inflammatory activity of the test compound is outlined below. It begins with assessing cytotoxicity to determine non-toxic concentrations, followed by specific assays to measure the inhibition of key inflammatory markers.
Caption: General workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Viability (MTT Assay)
Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in 5% CO₂.
-
Prepare serial dilutions of the test compound in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Protocol 2: Nitric Oxide (NO) Production Inhibition (Griess Assay)
Principle: Nitric oxide production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is proportional to the NO concentration.
Materials:
-
Materials from Protocol 1
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Remove the medium and pre-treat the cells with 100 µL of medium containing various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Incubate for 24 hours.
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to the supernatant. Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
Data Analysis: NO Inhibition (%) = [1 - (Nitrite in Treated Group / Nitrite in Vehicle Control Group)] x 100
Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition (ELISA)
Principle: The concentration of specific cytokines (TNF-α, IL-6) in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The intensity of the color produced is proportional to the amount of cytokine present.
Materials:
-
Supernatants collected from the same experiment as Protocol 2.
-
Commercial ELISA kits for murine TNF-α and IL-6.
-
Microplate reader.
Procedure:
-
Follow the procedure for cell seeding, pre-treatment, and LPS stimulation as described in Protocol 2 (Steps 1-4).
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.
-
Measure the absorbance at the specified wavelength (typically 450 nm).
Data Analysis:
-
Calculate the cytokine concentrations in each sample using the standard curve provided in the kit.
-
Cytokine Inhibition (%) = [1 - (Cytokine in Treated Group / Cytokine in Vehicle Control Group)] x 100
Inflammatory Signaling Pathway (LPS/TLR4/NF-κB)
The anti-inflammatory effects of many compounds are achieved by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression. The diagram below illustrates this pathway and a potential point of intervention for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.
Caption: LPS-induced NF-κB signaling pathway and potential drug target.
References
- 1. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor necrosis factor-alpha induces cyclooxygenase-2 expression and prostaglandin release in brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of COX-2 activity and proinflammatory cytokines (TNF-alpha and IL-1beta) production by water-soluble sub-fractionated parts from bee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Molecular Docking Studies of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, albeit generalized, framework for conducting molecular docking studies on 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. Due to a lack of specific published docking studies on this particular compound, this document outlines a robust, adaptable protocol based on established methodologies for similar benzoxazine derivatives. It is intended to serve as a practical guide for researchers initiating in silico investigations into the potential protein targets and binding interactions of this compound. The provided protocols and data presentation formats are designed to be readily customized for specific research objectives.
Introduction
2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazine class of heterocyclic compounds. Various derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. Notably, related benzoxazine structures have been investigated as inhibitors of key signaling proteins such as PI3K/mTOR and acetylcholinesterase, as well as for their interactions with DNA.[1][2][3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This approach is instrumental in drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action.
This document presents a generalized protocol for the molecular docking of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one with hypothetical protein targets, reflecting common practices in the field.
Hypothetical Target Proteins
Based on the activities of structurally related benzoxazines, potential protein targets for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one could include, but are not limited to:
-
Protein Kinases: Such as Phosphoinositide 3-kinases (PI3Ks) and mTOR, which are crucial in cell growth and proliferation signaling.[4]
-
Acetylcholinesterase (AChE): A key enzyme in the central nervous system, inhibition of which is a strategy for treating Alzheimer's disease.[3]
-
DNA: Some benzoxazine derivatives have been shown to interact with DNA, suggesting a potential mechanism of cytotoxicity.[1]
Experimental Protocols
Ligand and Protein Preparation
A standard workflow for preparing the ligand (2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one) and a selected protein target for molecular docking is outlined below.
Protocol 3.1: Ligand and Protein Preparation
-
Ligand Preparation:
-
Obtain the 3D structure of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. This can be done by retrieving the structure from a chemical database like PubChem (for the related compound CID 2763683) or by sketching it using molecular modeling software (e.g., Avogadro, ChemDraw) and generating a 3D conformation.[5]
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared ligand file in a format compatible with the docking software (e.g., PDBQT for AutoDock).
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
Define the binding site. This can be based on the location of a co-crystallized ligand or identified using a pocket prediction algorithm.
-
Generate a grid box that encompasses the defined binding site. The grid parameters will define the search space for the docking simulation.
-
Save the prepared protein file in the appropriate format (e.g., PDBQT).
-
Molecular Docking Simulation
This protocol describes the execution of the docking simulation using a widely used software, AutoDock Vina.
Protocol 3.2: Molecular Docking with AutoDock Vina
-
Input Files:
-
Prepared ligand file (e.g., ligand.pdbqt).
-
Prepared protein receptor file (e.g., receptor.pdbqt).
-
Configuration file (conf.txt) specifying the file paths, grid box coordinates, and exhaustiveness of the search.
-
-
Execution:
-
Run the docking simulation from the command line: vina --config conf.txt --log log.txt
-
-
Output:
-
The software will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
A log file (log.txt) will contain the binding affinity values for each predicted pose.
-
Post-Docking Analysis
The analysis of docking results is crucial for interpreting the interaction between the ligand and the protein.
Protocol 3.3: Analysis of Docking Results
-
Binding Affinity:
-
Examine the binding affinity scores from the log file. A more negative value generally indicates a stronger predicted binding.
-
-
Interaction Analysis:
-
Visualize the predicted binding poses using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
-
Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's binding site.
-
Measure the distances of these interactions to assess their strength.
-
-
Comparison:
-
If available, dock a known inhibitor (positive control) to the same protein and compare its binding mode and affinity to that of the test compound.
-
Data Presentation
Quantitative results from molecular docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Docking Results of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| PI3Kα | 1E8X | -8.5 | Val851, Ser774 | Hydrogen Bond |
| Tyr836, Trp780 | Hydrophobic | |||
| mTOR | 4JSP | -9.2 | Asp2195, Tyr2225 | Hydrogen Bond |
| Trp2239 | Pi-Pi Stacking | |||
| Acetylcholinesterase | 4EY7 | -7.9 | Tyr337, Phe338 | Pi-Pi Stacking |
| Ser203, His447 | Hydrogen Bond |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Purification of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one?
A1: The most common and effective purification techniques for this compound and its analogs are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in the synthesis of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one?
A2: Potential impurities can include unreacted starting materials such as 2-amino-5-nitrophenol and an acylating agent, side-products from incomplete cyclization, or polymeric byproducts. The presence of a nitro group can also sometimes lead to colored impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suggested solvent system for TLC analysis of similar compounds is a mixture of ethyl acetate and n-hexane (e.g., in a 1:1 ratio).[3] The disappearance of impurity spots and the consolidation of the product into a single spot indicate successful purification.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Issue 1: The purified product is still colored (yellowish or brownish).
-
Possible Cause: Residual nitro-aromatic impurities or degradation products.
-
Troubleshooting Steps:
-
Recrystallization: Attempt recrystallization from a different solvent or a solvent mixture. Ethanol or ethanol/water mixtures have been effective for similar compounds.
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is recommended. A solvent gradient of ethyl acetate in hexane can be effective in separating the desired product from colored impurities.
-
Issue 2: Low recovery after recrystallization.
-
Possible Cause: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Selection: Test a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Solvent Mixture: Employ a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Cooling Process: Ensure the crystallization process is slow. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. Placing the crystallization flask in a cold bath (ice-water or refrigerator) can improve the yield once crystal formation has initiated at room temperature.
-
Issue 3: The compound appears to be unstable on the silica gel column.
-
Possible Cause: Some benzoxazinone derivatives can be sensitive to the acidic nature of standard silica gel.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Use silica gel that has been deactivated with a small percentage of a base, such as triethylamine, added to the eluent. This can help to prevent the degradation of sensitive compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as neutral alumina.
-
Swift Elution: Do not let the compound remain on the column for an extended period. Use a slightly more polar solvent system to expedite the elution process.
-
Quantitative Data Summary
The following table summarizes typical yields and purity data for the purification of analogous benzoxazinone compounds, which can serve as a benchmark for your experiments.
| Purification Method | Starting Material Purity | Solvent System | Typical Yield | Final Purity | Reference Compound |
| Recrystallization | Crude | Ethanol | ~79% | >98% | 2-Methyl-4H-3,1-benzoxazin-4-one |
| Column Chromatography | Crude | Chloroform | Not Specified | High | 2-Methyl-7-nitro-3-(o-tolyl)quinazolin-4(3H)-one |
| Recrystallization | Post-chromatography | Ethanol | High | >99% | 2-Methyl-7-nitro-3-(o-tolyl)quinazolin-4(3H)-one |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is adapted from procedures for similar benzoxazinone compounds.[3][4]
-
Solvent Selection: In a small test tube, add a small amount of the crude 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate) and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol is based on general procedures for the purification of related organic compounds.[1]
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of ethyl acetate and hexane). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with a non-polar solvent (e.g., n-hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or chloroform).
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Fraction Collection: Collect the eluent in a series of fractions.
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TLC Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause?
A: This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in the DMSO stock becomes supersaturated when introduced into the aqueous environment of the assay buffer, leading to precipitation. The molecular structure of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, with its nitro group and bicyclic ring system, suggests it is a lipophilic compound with limited water solubility.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the tolerance to DMSO can be cell-line dependent and should be determined empirically by running a vehicle control with varying DMSO concentrations.
Q3: Can I use sonication to redissolve the precipitate in my assay plate?
A: While brief sonication can sometimes help in dissolving fine precipitates, it is not a recommended solution for widespread precipitation in an assay plate. It can generate heat, potentially affecting the stability of the compound or biological components of the assay. Moreover, it may not lead to a stable solution, and the compound could precipitate again over time.
Q4: Are there alternative stock solvents I can use instead of 100% DMSO?
A: Yes, for some compounds, using a co-solvent system for the stock solution can be beneficial. For example, a mixture of DMSO and a less non-polar, water-miscible solvent like ethanol or polyethylene glycol (PEG) might maintain the compound in solution upon aqueous dilution. However, the compatibility of any co-solvent with the specific biological assay must be validated.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution
Initial Assessment:
-
Visually inspect for turbidity or precipitate in your assay wells after adding the compound.
-
Review your dilution protocol. A large, single-step dilution is more likely to cause precipitation.
Troubleshooting Workflow:
A decision tree for addressing compound precipitation.
Solutions:
-
Optimize Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Rapid Mixing: Immediately and thoroughly mix the solution upon adding the DMSO stock to the aqueous buffer to avoid localized high concentrations.
-
-
Lower Final Compound Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Test a lower concentration range.
-
Increase Co-solvent Concentration (with caution):
-
Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help.
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Crucially, you must validate the tolerance of your specific assay to the higher DMSO concentration.
-
-
Employ Solubility Enhancers:
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Surfactants: Low concentrations (0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can aid in solubilization, particularly for in vitro biochemical assays. Note that these are generally not suitable for cell-based assays as they can be cytotoxic.
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Cyclodextrins: These can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.
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Bovine Serum Albumin (BSA): Including BSA in your assay buffer can sometimes help to keep hydrophobic compounds in solution.
-
Issue 2: Inconsistent Assay Results or Lower than Expected Potency
Initial Assessment:
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Analyze the variability of your dose-response data. High variability can be an indicator of solubility issues.
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If the observed potency is significantly lower than expected, it may be due to the actual concentration in solution being less than the nominal concentration due to precipitation.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent assay data.
Solutions:
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Confirm Compound Integrity: Ensure that the compound has not degraded. Use analytical techniques like LC-MS to verify the purity and identity of your compound stock.
-
Assess Solubility: Before conducting the full assay, perform a simple solubility test. Prepare the highest concentration of your compound in the final assay buffer and visually inspect for precipitation over the planned incubation time. More advanced methods like nephelometry can also be used to quantify solubility.
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Implement Solubilization Strategies: Refer to the solutions for "Issue 1: Compound Precipitation Upon Dilution" to improve the solubility of your compound in the assay.
Physicochemical Properties and Solubility Data
Table 1: Predicted Physicochemical Properties of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and its Analogs
| Property | 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one (Predicted) | 6-nitro-2H-1,4-benzoxazin-3(4H)-one[1] | 2H-1,4-Benzoxazin-3(4H)-one[2] |
| Molecular Formula | C₉H₈N₂O₄ | C₈H₆N₂O₄ | C₈H₇NO₂ |
| Molecular Weight | 208.17 g/mol | 194.14 g/mol | 149.15 g/mol |
| LogP (Predicted) | ~1.5 - 2.0 | 0.7 | 1.1 |
| Topological Polar Surface Area (TPSA) | 93.5 Ų | 84.2 Ų | 38.3 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 2 |
Note: Predicted values are estimations and should be experimentally verified.
Table 2: General Solubility of Structurally Similar Compounds in Common Solvents
| Solvent | Solubility | Remarks |
| DMSO | Generally high | Common stock solvent. |
| DMF | Generally high | Alternative stock solvent, but can be more toxic to cells. |
| Methanol | Soluble (e.g., 25 mg/mL for 2H-1,4-Benzoxazin-3(4H)-one)[2] | Can be used for stock solutions, but has higher volatility. |
| Ethanol | Moderately soluble | May be used as a co-solvent. |
| Water | Very low to insoluble | Expected based on the chemical structure. |
| Aqueous Buffers (e.g., PBS) | Very low to insoluble | The primary challenge in biological assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh approximately 2.08 mg of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.
-
Add 1.0 mL of high-purity, anhydrous DMSO.
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Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief and gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for a Cell-Based Assay
This protocol aims to achieve final compound concentrations ranging from 0.1 µM to 10 µM in a 96-well plate with a final assay volume of 100 µL and a final DMSO concentration of 0.1%.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Working Stock Preparation: Prepare a 100X working stock for the highest concentration (10 µM) by diluting the 1 mM intermediate stock 1:10 in cell culture medium (e.g., 10 µL of 1 mM stock + 90 µL of medium). This results in a 100 µM working stock in 10% DMSO.
-
Serial Dilution in Plate:
-
Add 100 µL of cell culture medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the 100 µM working stock to the first column.
-
Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, mix well, and repeat across the plate.
-
-
Cell Plating: Add 100 µL of your cell suspension to each well, resulting in a final volume of 200 µL and a 1:2 dilution of your compound concentrations. This will bring the final DMSO concentration to 0.5%.
-
Alternative for adherent cells: Plate cells in 100 µL of medium the day before. On the day of the experiment, prepare 2X final concentrations of your compound by diluting your working stocks in medium and add 100 µL to the corresponding wells.
-
Signaling Pathway Context
2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and its analogs are often investigated for their potential to modulate various signaling pathways implicated in diseases like cancer or inflammation. A common application is in high-throughput screening (HTS) to identify novel inhibitors of specific enzymes or signaling cascades.
A potential role in a drug discovery workflow.
References
Optimizing reaction conditions for the synthesis of benzoxazinone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazinone derivatives.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of benzoxazinone derivatives. This guide provides potential causes and solutions to these problems.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Benzoxazinone Derivative | - Incomplete reaction. - Side reactions due to moisture. - Suboptimal reaction temperature or time. - Inefficient cyclization agent. - Steric hindrance from substituents on the anthranilic acid. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure all glassware is oven-dried and use anhydrous solvents. - Optimize temperature and reaction time; for instance, refluxing anthranilic acid with excess acetic anhydride at 130°C for 3 hours has been reported to give a quantitative yield of 2-methyl-4H-3,1-benzoxazin-4-one.[1] - Consider using a more effective cyclizing agent, such as cyanuric chloride in the presence of triethylamine.[2][3] - For substrates with bulky substituents, a stronger catalyst or longer reaction times may be necessary. |
| Formation of N-Acylanthranilic Acid Instead of Benzoxazinone | - Insufficient amount of cyclizing agent. - Reaction conditions not harsh enough for cyclization. | - When using acid chlorides, ensure a 2:1 molar ratio of acid chloride to anthranilic acid in pyridine to facilitate both N-acylation and subsequent cyclization.[4][5] - If N-acylanthranilic acid is isolated, it can be cyclized in a separate step using acetic anhydride or another dehydrating agent.[4] |
| Ring-Opening of the Benzoxazinone Product | - Presence of nucleophiles (e.g., water, amines) in the reaction or work-up. - The benzoxazinone ring is susceptible to nucleophilic attack, especially at positions C2 and C4.[6] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. - During work-up, avoid prolonged exposure to aqueous or basic conditions. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of byproducts. | - Recrystallization from a suitable solvent such as ethanol or methanol is a common and effective purification method.[1][7] - Column chromatography may be necessary for complex mixtures. - Wash the crude product with a saturated solution of sodium bicarbonate to remove acidic impurities. |
| Inconsistent Reaction Outcomes | - Variability in reagent quality. - Presence of moisture. | - Use freshly distilled or high-purity reagents. - Ensure all equipment is thoroughly dried before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 4H-3,1-benzoxazin-4-one derivatives?
The most common starting material is anthranilic acid or its substituted derivatives.[4] These are typically reacted with acid anhydrides (like acetic anhydride) or acid chlorides to yield the corresponding benzoxazinone.[4]
Q2: How can I synthesize 2-methyl-4H-3,1-benzoxazin-4-one?
A straightforward method involves heating anthranilic acid with excess acetic anhydride.[4] For example, refluxing anthranilic acid (1.8 g, 13.1 mmol) with acetic anhydride (20 mL) at 130°C for 3 hours can produce 2-methyl-4H-3,1-benzoxazin-4-one in nearly quantitative yield.[1]
Q3: What conditions are suitable for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones?
2-Aryl derivatives can be synthesized by reacting anthranilic acid with two equivalents of an appropriate aryl acid chloride in pyridine.[4][5] The reaction mechanism involves the acylation of the amino group by one mole of the acid chloride, followed by the formation of a mixed anhydride with the carboxylic group by a second mole, which then cyclizes to the benzoxazinone.[4]
Q4: What is the role of a cyclizing agent in benzoxazinone synthesis?
A cyclizing agent facilitates the intramolecular cyclization of an N-acylanthranilic acid intermediate to form the benzoxazinone ring. Common cyclizing agents include acetic anhydride, polyphosphoric acid, and cyanuric chloride.[2] Cyanuric chloride, in combination with DMF, can form an iminium cation that acts as an effective cyclizing agent under mild, room temperature conditions.[2]
Q5: How do substituents on the anthranilic acid ring affect the reaction?
Electron-withdrawing groups on the anthranilic acid ring can sometimes lead to lower yields. For instance, in a CuCl-catalyzed decarboxylative coupling, an electron-withdrawing nitro group resulted in a lower yield (51%) compared to other derivatives.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
This protocol describes the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one using anthranilic acid and acetic anhydride.[1]
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Acetic anhydride
-
Petroleum ether (40-60°C)
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add anthranilic acid (1.37 g, 0.01 mol) and acetic anhydride (15 mL, excess).
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Add porcelain chips and reflux the mixture at 35-40°C for 50-55 minutes using a heating mantle.
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Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase.
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After completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
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To the resulting solid, add petroleum ether (40-60°C) to extract the product. Repeat the extraction to ensure complete recovery.
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Dry the combined petroleum ether extracts to obtain the crude product.
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Recrystallize the crude product from ethanol to yield pure crystals of 2-methyl-4H-3,1-benzoxazin-4-one.
Expected Yield: 79%[1] Melting Point: 80-82°C[1]
Protocol 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This protocol details the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride using cyanuric chloride as a cyclizing agent.[2]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ice
Procedure:
-
In a flask, dissolve anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3 mmol) in chloroform (10 mL).
-
To this stirred solution, add benzoyl chloride (0.349 mL, 3 mmol).
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Stir the mixture at room temperature for 2 hours.
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In a separate container, prepare a solution of cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL).
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Add the cyanuric chloride solution to the reaction mixture and stir for an additional 4 hours.
-
Evaporate the solvent under vacuum.
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Pour the residue into a mixture of distilled water (20 mL) and ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
Expected Yield: High yields are generally obtained with this method.[2]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Various 2-Substituted-4H-3,1-benzoxazin-4-ones [2]
| Entry | R-Group | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 2-Phenyl-4H-3,1-benzoxazin-4-one | 86 | 122-124 |
| 2 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | 86 | 202-204 |
| 3 | 4-Bromophenyl | 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one | 89 | 184-185 |
| 4 | N-Phthaloylmethyl | 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 82 | 261-263 |
| 5 | Diphenylamino | 2-(Diphenylamino)-4H-3,1-benzoxazin-4-one | 83 | 167-168 |
Visualizations
Experimental Workflow for Benzoxazinone Synthesis
Caption: General experimental workflow for the synthesis of benzoxazinone derivatives.
Signaling Pathways Inhibited by Benzoxazinone Derivatives
Caption: Benzoxazinone derivatives can inhibit the PI3K/Akt/mTOR pathway and induce apoptosis.
References
- 1. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Side-product analysis in the synthesis of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete acylation of 2-amino-5-nitrophenol. | - Ensure the purity and reactivity of the acylating agent (e.g., acetic anhydride or acetyl chloride).- Optimize the reaction temperature and time for the acylation step.- Use a suitable base (e.g., pyridine or triethylamine) to facilitate the reaction. |
| Incomplete cyclization of the N-acetylated intermediate. | - Increase the temperature or prolong the reaction time for the cyclization step.- Use a dehydrating agent or a catalyst (e.g., a strong acid) to promote ring closure. | |
| Side reactions consuming starting materials or intermediates. | - Carefully control reaction conditions to minimize the formation of side-products (see FAQ on side-products). | |
| Presence of a Major Impurity with a Similar Polarity to the Product | Formation of an isomeric product due to alternative cyclization. | - Analyze the reaction mixture by 2D NMR (HMBC, NOESY) to confirm the structure of the main product and the impurity.- Modify the cyclization conditions (e.g., solvent, temperature) to favor the desired isomer. |
| Incomplete reaction, leaving unreacted N-acetyl-2-amino-5-nitrophenol. | - Monitor the reaction progress using TLC or HPLC to ensure complete conversion.- Increase the amount of cyclizing agent or prolong the reaction time. | |
| Product Contaminated with a More Polar Impurity | Ring-opening of the benzoxazinone ring to form N-acetyl-2-amino-5-nitrophenol. This can be exacerbated by the presence of water or nucleophiles. | - Ensure anhydrous reaction conditions.- Purify the product using a non-protic solvent system for chromatography.- Avoid excessive heat during work-up and purification. |
| Formation of a Less Polar Impurity | Dimerization or self-condensation of the starting material or intermediate. | - Use dilute reaction conditions to disfavor bimolecular reactions.- Control the temperature to prevent unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one?
A1: The most common side-products include:
-
N-acetyl-2-amino-5-nitrophenol : The uncyclized intermediate. Its presence indicates incomplete cyclization.
-
Ring-opened product (2-(acetylamino)-5-nitrophenoxy)acetic acid or similar : Results from the hydrolysis or nucleophilic attack on the benzoxazinone ring.
-
Isomeric products : Depending on the cyclization conditions, alternative ring closures might lead to isomeric benzoxazinone structures.
-
Dihydro-2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one : In some cases, a dihydro intermediate may be formed and difficult to eliminate.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC : Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting material, intermediate, and product. Visualize the spots under UV light.
-
HPLC : A reverse-phase HPLC method can provide quantitative information on the consumption of reactants and the formation of the product and by-products.
Q3: What analytical techniques are recommended for final product characterization and purity assessment?
A3: A combination of spectroscopic and chromatographic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure of the final product and identify any impurities.
-
Mass Spectrometry (MS) : To determine the molecular weight of the product and analyze its fragmentation pattern for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used to identify and quantify volatile impurities.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis involves the use of potentially hazardous materials. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle nitro compounds with care as they can be sensitive to heat and shock.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10-15 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the structure, especially in the case of isomeric impurities.
-
Visualizations
Caption: General workflow for the synthesis and analysis of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.
References
Enhancing the stability of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one for long-term storage
This technical support center provides guidance on enhancing the stability of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one for long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one?
A1: The stability of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, a benzoxazinone derivative, can be influenced by several factors. These include:
-
Temperature: Elevated temperatures can accelerate degradation. For similar benzoxazinone derivatives, refrigerated storage (2-8°C) is often recommended.[1]
-
Moisture: The presence of water can lead to hydrolysis of the oxazinone ring, a common degradation pathway for this class of compounds.
-
Light: Exposure to UV or visible light can induce photolytic degradation, particularly in compounds with nitro functional groups.
-
pH: The stability of the benzoxazinone ring can be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.
-
Oxygen: Oxidative degradation can be a concern for long-term storage.
Q2: What are the recommended storage conditions for long-term stability?
A2: For optimal long-term stability, it is recommended to store 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.
-
Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed container to prevent moisture ingress. For highly sensitive materials, a container with a septum seal can allow for the removal of the compound without exposing the bulk material to the atmosphere.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one are not extensively documented in publicly available literature, a likely degradation pathway for benzoxazinone derivatives is the hydrolysis of the ester and amide bonds within the oxazinone ring. The presence of a small alkyl group (methyl) at the 2-position may make the ring more susceptible to nucleophilic attack and subsequent opening.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or purity over time | Inappropriate storage conditions (high temperature, exposure to moisture or light). | 1. Verify storage conditions. Ensure the compound is stored at 2-8°C in a dark, dry environment. 2. Consider repackaging the compound under an inert atmosphere. 3. Perform analytical testing (e.g., HPLC, NMR) to identify degradation products and confirm the structure of the remaining compound. |
| Discoloration of the solid compound | Degradation of the compound, possibly due to light exposure or oxidation. | 1. Immediately protect the compound from light. 2. If the compound is essential for an experiment, purify a small amount by a suitable method like recrystallization, after confirming its identity. 3. For future storage, use amber vials and consider flushing with an inert gas. |
| Inconsistent experimental results | Partial degradation of the compound, leading to a lower effective concentration of the active molecule. | 1. Always use a freshly opened vial or a sample that has been properly stored for critical experiments. 2. It is good practice to qualify the purity of the compound by a quick analytical check (e.g., TLC or LC-MS) before use if there are any doubts about its stability. |
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol is a general guideline for assessing the stability of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one under accelerated conditions. It is based on the principles outlined in the ICH guidelines for stability testing.[3][4][5]
1. Objective: To evaluate the short-term stability of the compound under stressed conditions to predict its long-term stability.
2. Materials:
-
2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
pH buffers
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity.
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
3. Procedure:
-
Sample Preparation: Accurately weigh samples of the compound into individual vials. Prepare solutions of the compound in relevant solvents or formulations if applicable.
-
Storage Conditions: Place the vials in stability chambers under the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated condition)
-
25°C ± 2°C / 60% RH ± 5% RH (Long-term condition)
-
5°C ± 3°C (Refrigerated condition - as a control)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 6 months for an accelerated study).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
-
Assay: Determine the amount of the active compound remaining.
-
-
Data Evaluation: Plot the percentage of the remaining compound against time for each storage condition. This data can be used to estimate the shelf-life of the compound.
Quantitative Data Summary
The following table is a template for summarizing the data from a stability study.
| Storage Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | Assay (%) |
| 5°C | 0 | White Powder | 99.5 | 100.0 |
| 6 | No Change | 99.4 | 99.8 | |
| 25°C / 60% RH | 0 | White Powder | 99.5 | 100.0 |
| 6 | Slight Yellowing | 98.2 | 98.5 | |
| 40°C / 75% RH | 0 | White Powder | 99.5 | 100.0 |
| 6 | Yellow Powder | 95.1 | 95.3 |
Visualizations
Caption: Potential hydrolytic degradation pathway of the compound.
Caption: Workflow for a chemical stability study.
References
Troubleshooting cell viability assays with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
Disclaimer: Specific experimental data on 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is limited in publicly available literature. This guide is based on the chemical properties of its structural class (nitroaromatic compounds and benzoxazinones) and general principles of cell viability assays. Recommendations should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when using 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in cell-based assays.
Q1: I am observing an unexpected increase in signal in my viability assay (e.g., MTT, MTS, XTT, Resazurin) at high compound concentrations. What could be the cause?
A1: This is a common artifact when working with nitroaromatic compounds. The nitro group (-NO₂) in the compound's structure can directly reduce the assay reagents (tetrazolium salts or resazurin) in a cell-free manner.[1][2] This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal, masking true cytotoxicity.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Prepare wells with your highest concentration of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in cell culture medium without cells. Add the viability assay reagent (e.g., MTT, Resazurin) and incubate for the same duration as your cellular experiment. A significant color or fluorescence change in these wells confirms direct chemical interference.
-
Switch to an Alternative Assay: If interference is confirmed, use an assay that is not based on redox potential.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels, a direct indicator of metabolically active cells, and are generally not affected by the redox activity of test compounds.[3][4]
-
Protease Viability Marker Assays: These use substrates that become fluorescent when cleaved by proteases present only in viable cells.[5]
-
LDH Cytotoxicity Assay: This measures lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
-
Q2: My results are inconsistent between replicate wells. What are the common causes?
A2: High variability can stem from several factors related to the compound's properties or general cell culture technique.
Troubleshooting Steps:
-
Compound Precipitation: 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, like many small molecules, may have low aqueous solubility.
-
Solution: Prepare a high-concentration stock in 100% DMSO and ensure the final DMSO concentration in your assay wells is consistent and non-toxic (typically <0.5%).[6] Visually inspect the media for precipitation after adding the compound. If precipitation occurs, consider preparing a more dilute stock solution or using a different solvent system if compatible with your cells.
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity across the plate.[7]
-
Q3: The compound shows no significant effect on cell viability, even at high concentrations. What should I investigate?
A3: A lack of cytotoxic effect can be due to several experimental or biological factors.
Troubleshooting Steps:
-
Concentration Range: The concentrations tested may be too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 0.01 µM to 100 µM).[6]
-
-
Compound Stability: The compound may be unstable or degraded in your cell culture medium.
-
Solution: Prepare fresh stock solutions of the compound for each experiment and store them properly as recommended by the supplier.[6]
-
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.
-
Solution: Confirm that the target pathway of the compound is relevant in your cell line. Consider using a positive control cell line known to be sensitive to similar compounds.
-
-
Insufficient Incubation Time: The cytotoxic effect may require a longer duration to manifest.
-
Solution: Extend the incubation period post-treatment (e.g., test at 24, 48, and 72 hours).[7]
-
Q4: I hypothesize that the compound's cytotoxicity is mediated by reactive oxygen species (ROS). How can I confirm this?
A4: The bioreduction of nitroaromatic compounds can lead to the generation of ROS, which induces oxidative stress and cell death.[1][2]
Investigative Approach:
-
Measure Intracellular ROS: Use a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which can be quantified.[8]
-
Use an Antioxidant Rescue: Co-treat the cells with your compound and a known antioxidant, such as N-acetylcysteine (NAC). If the compound's cytotoxicity is ROS-mediated, the presence of an antioxidant should rescue the cells and increase viability compared to treatment with the compound alone.
Quantitative Data Summary
| Compound Class | Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 1,4-Benzoxazinone-quinazolin-4(3H)-one Hybrid | A549 (Lung) | Not Specified | 0.32 | [10] |
| 2H-benzo[b][5][9]oxazin-3(4H)-one-1,2,3-triazole Derivative (14b) | A549 (Lung) | CCK-8 | 7.59 | |
| 2H-benzo[b][5][9]oxazin-3(4H)-one-1,2,3-triazole Derivative (14c) | A549 (Lung) | CCK-8 | 18.52 | |
| PI3K/mTOR inhibitor with 1,4-benzoxazinone scaffold | A549 (Lung) | Not Specified | 1.22 | |
| PI3K/mTOR inhibitor with 1,4-benzoxazinone scaffold | HeLa (Cervical) | Not Specified | 1.35 |
Experimental Protocols
Protocol 1: General Cell Viability Assessment (Resazurin Reduction Assay)
This protocol provides a general method for assessing cell viability.[11][12]
-
Cell Seeding:
-
Harvest and count cells in a logarithmic growth phase.
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations.
-
Add 100 µL of the 2x compound dilutions to the respective wells (or 100 µL of medium with the corresponding DMSO concentration for vehicle controls).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare a 0.15 mg/mL resazurin solution in sterile PBS, protect from light.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1 to 4 hours at 37°C, protected from light.
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Protocol 2: Alternative Viability Assessment (ATP-Based Luminescence Assay)
This protocol is recommended if redox interference is suspected.[13][14]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Resazurin Assay Protocol.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average luminescence of the "medium only" blank wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Protocol 3: Intracellular ROS Detection (DCFH-DA Assay)
This protocol helps determine if the compound induces oxidative stress.[8][15]
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Probe Loading:
-
Remove the culture medium and wash the cells gently with pre-warmed PBS or HBSS.
-
Add 100 µL of a 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with serum-free medium to remove any probe that has not entered the cells.
-
Add 100 µL of the test compound at various concentrations (prepared in serum-free medium or PBS). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
-
Data Analysis:
-
Measure fluorescence immediately using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
An increase in fluorescence in compound-treated wells compared to the vehicle control indicates ROS production.
-
Protocol 4: Apoptosis Confirmation (Caspase-3/7 Activity Assay)
This protocol can confirm if cell death is occurring via apoptosis.[5][16]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Resazurin Assay Protocol, using an opaque-walled plate suitable for luminescence.
-
Assay Procedure:
-
Follow the steps for the ATP-Based Assay (Protocol 2), but instead of an ATP reagent, use a Caspase-Glo® 3/7 reagent.
-
Add the Caspase-Glo® 3/7 reagent in a volume equal to the culture medium.
-
Mix on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
An increase in luminescence in compound-treated wells compared to the vehicle control indicates the activation of effector caspases 3 and 7, a hallmark of apoptosis.
-
References
- 1. svedbergopen.com [svedbergopen.com]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.luminultra.com [my.luminultra.com]
- 8. antbioinc.com [antbioinc.com]
- 9. Intracellular ROS Assay [protocols.io]
- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Refinement of analytical methods for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. Researchers, scientists, and drug development professionals can find detailed experimental protocols, data interpretation assistance, and workflow visualizations to support their research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the quantitative analysis of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in a sample matrix?
A1: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended starting point due to its robustness and common availability. A reverse-phase C18 column is typically effective for separating aromatic, moderately polar compounds like 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.
Q2: How can I confirm the identity of the peak corresponding to 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one?
A2: Peak identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. The fragmentation pattern in the mass spectrum provides a highly specific fingerprint of the molecule.
Q3: My sample shows poor solubility in the mobile phase. What can I do?
A3: To improve solubility, you can modify your sample preparation protocol. Consider using a stronger organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the initial sample, followed by dilution with the mobile phase. Ensure the final concentration of the strong solvent in the injected sample is low enough to not interfere with the chromatography.
Q4: Are there any known stability issues with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one during analysis?
A4: Nitroaromatic compounds can be susceptible to degradation under certain conditions. It is advisable to protect samples and standards from light and elevated temperatures. For long-term storage, keep solutions at -20°C or below. Ring opening of the benzoxazinone structure can also be a concern, particularly in highly acidic or basic conditions.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a new column or a guard column to protect the analytical column. 3. Dilute the sample to avoid overloading the column. |
| Low Signal Intensity / Poor Sensitivity | Low analyte concentration; Suboptimal detector wavelength; Sample degradation. | 1. Concentrate the sample using solid-phase extraction (SPE). 2. Determine the UV maximum absorbance (λmax) of the compound and set the detector to this wavelength. 3. Prepare fresh samples and standards and store them appropriately. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC pump for leaks and ensure a stable flow rate. 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column; Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol. 3. Run blank injections to identify the source of contamination. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak Detected | Analyte is not volatile or is thermally labile; Improper injection temperature. | 1. Consider derivatization to increase volatility and thermal stability. 2. Optimize the injector temperature; start with a lower temperature and gradually increase. |
| Broad Peaks | Slow injection; Column contamination; Inefficient chromatography. | 1. Use a faster injection speed. 2. Bake out the column at the manufacturer's recommended temperature. 3. Optimize the temperature ramp of the GC oven. |
| Poor Fragmentation / Unstable Ion Ratios | Issues with the ion source; Inappropriate ionization energy. | 1. Clean the ion source. 2. Ensure the MS is properly tuned. 3. Verify that the ionization energy is appropriate for the compound. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the determined λmax)
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in acetonitrile (1 mg/mL).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Protocol 2: GC-MS Method for Confirmation
-
GC-MS System:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Column:
-
HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-400
-
-
Sample Preparation:
-
Dissolve the sample in ethyl acetate to a concentration of 1 mg/mL.
-
If derivatization is needed, use a suitable silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.
-
Data Presentation
Table 1: HPLC Method System Suitability
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor | 0.8 - 1.5 | 1.1 |
| Theoretical Plates | > 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% | 1.2% |
| RSD of Retention Time (n=6) | < 1.0% | 0.3% |
Table 2: Example HPLC Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | > 0.995 |
Visualizations
Caption: General analytical workflow from sample preparation to data reporting.
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting and scaling up the synthesis of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. The content is structured in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one?
The most common and direct approach involves a two-step process:
-
N-acylation: Reaction of a substituted 2-aminophenol with an α-haloacetyl halide. For the target molecule, this would be the reaction of 2-amino-5-nitrophenol with 2-chloropropionyl chloride.
-
Intramolecular Cyclization: The resulting amide intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the halogen, to form the benzoxazinone ring. This is typically promoted by a base.
Q2: What are the critical parameters to monitor during the scale-up of this synthesis?
When scaling up, the following parameters are crucial for ensuring safety, consistency, and yield:
-
Temperature Control: Both the acylation and cyclization steps can be exothermic. Efficient heat management is critical to prevent runaway reactions and the formation of impurities.
-
Reagent Addition Rate: Slow, controlled addition of reagents, particularly the acyl chloride and the base, is necessary to manage the reaction exotherm.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction rates and prevent localized "hot spots" or high concentrations of reagents, which can lead to side reactions.
-
Moisture Control: The starting materials and intermediates, especially acyl chlorides, are sensitive to moisture. A dry reaction environment is essential to prevent hydrolysis and ensure high yields.[3]
Q3: What are the primary safety concerns associated with this synthesis?
Key safety hazards include:
-
Corrosive Reagents: Acyl chlorides like 2-chloropropionyl chloride are corrosive and react violently with water.
-
Exothermic Reactions: The potential for rapid heat generation requires robust cooling and monitoring systems.
-
Toxic Byproducts: The reaction may produce hazardous byproducts. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: How is the final product typically purified on a larger scale?
For multi-gram to kilogram scale, the primary purification method is recrystallization. The choice of solvent is critical for achieving high purity and recovery. Common solvent systems might include ethanol, isopropanol, or toluene. If recrystallization is insufficient, slurry washes with a suitable solvent can be effective for removing minor impurities. Column chromatography is generally not practical for large-scale purification in a manufacturing setting.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Poor quality of starting materials: Reagents may be degraded or contain impurities. 2. Presence of moisture: Hydrolysis of the acyl chloride intermediate.[3] 3. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 4. Ineffective base: The base used for cyclization may not be strong enough or may be sterically hindered. | 1. Verify the purity of starting materials (e.g., via NMR or melting point). 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize the reaction temperature. Monitor reaction progress using TLC or HPLC to determine the optimal temperature profile. 4. Consider using a stronger, non-nucleophilic base like potassium carbonate or sodium hydride. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high: Leads to decomposition or polymerization. 2. Incorrect stoichiometry: An excess of one reagent can lead to side reactions. 3. Localized "hot spots": Poor mixing can cause localized overheating. | 1. Maintain strict temperature control using a reliable cooling system. 2. Carefully control the stoichiometry of the reagents. Consider adding the most reactive species dropwise. 3. Improve agitation. For larger vessels, ensure the impeller design is appropriate for the reaction mass. |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient reaction time. 2. Poor solubility of intermediates: The intermediate may precipitate out of solution before the reaction is complete. 3. Base is consumed or neutralized. | 1. Monitor the reaction by TLC/HPLC and allow it to run until the starting material is consumed. 2. Choose a solvent system in which all reactants and intermediates are sufficiently soluble at the reaction temperature. 3. Ensure a sufficient molar equivalent of the base is used. In some cases, slow addition of the base throughout the reaction can be beneficial. |
| Product is Difficult to Isolate or Purify | 1. Product is an oil or amorphous solid: Difficulty in crystallization. 2. Product is contaminated with colored impurities. 3. Emulsion formation during workup. | 1. Perform a solvent screen to find a suitable recrystallization solvent or solvent/anti-solvent system. If it remains an oil, consider purification via chromatography on a small scale to obtain a seed crystal. 2. Treat the crude product solution with activated carbon to remove colored impurities before crystallization. 3. Break emulsions by adding brine or filtering the entire mixture through a pad of celite. |
Experimental Protocol: Synthesis of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol provides a representative methodology. Researchers must perform their own risk assessment and optimization before scaling up.
Step 1: Synthesis of 2-(2-chloropropanamido)-5-nitrophenol (Intermediate)
-
Setup: In a 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-5-nitrophenol (50 g, 0.32 mol) and a suitable anhydrous solvent like Dichloromethane (DCM) or Ethyl Acetate (500 mL).
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add 2-chloropropionyl chloride (45 g, 0.35 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, quench the reaction by slowly adding water (200 mL). Separate the organic layer, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude intermediate, which can be used directly in the next step or purified by recrystallization.
Step 2: Cyclization to 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Setup: In a 2L flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve the crude intermediate from Step 1 in a suitable solvent such as acetone or DMF (1 L).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (67 g, 0.48 mol), to the mixture.
-
Reaction: Heat the mixture to reflux (for acetone, ~56 °C) and maintain for 8-12 hours. Monitor the formation of the product and consumption of the intermediate by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Visualizations
Synthetic Pathway
Caption: Figure 1: General Synthetic Pathway
Troubleshooting Workflow
Caption: Figure 2: Troubleshooting Logic Flow
Process Scale-Up Workflow
Caption: Figure 3: Process Scale-Up Workflow
Mitigating off-target effects of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one in cellular models. The following information is designed to help mitigate and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one?
A1: While specific data for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is limited, compounds with a 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been reported to exhibit anti-cancer properties.[3][4] These effects are often associated with the induction of DNA damage, cell cycle arrest, autophagy, and apoptosis, sometimes involving the upregulation of apoptotic proteins like caspase-7.[3][4] Therefore, it is plausible that this compound interacts with cellular pathways controlling cell death and proliferation.
Q2: I am observing high levels of cytotoxicity in my experiments, even at low concentrations. Could this be an off-target effect?
A2: Yes, significant cytotoxicity, especially across multiple unrelated cell lines, may indicate off-target effects.[5] Off-target interactions are a common challenge with small molecule inhibitors.[5][6] It is crucial to determine if the observed cell death is due to the intended mechanism or interaction with other cellular components. We recommend performing a dose-response curve in a panel of cell lines, including those that do not express the intended target (if known), to assess the specificity of the compound's cytotoxic effect.
Q3: How can I distinguish between on-target and off-target induced apoptosis?
A3: Distinguishing between on-target and off-target apoptosis requires a multi-faceted approach.[1] A key strategy is to use a control cell line that lacks the intended target (e.g., via CRISPR/Cas9 knockout or siRNA knockdown).[1] If the compound still induces apoptosis in these cells, the effect is likely off-target. Additionally, using a structurally similar but inactive analog of the compound as a negative control can help confirm that the observed phenotype is due to its specific activity.[7]
Q4: What are the best practices for preparing and storing 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one to ensure consistent results?
A4: To ensure experimental reproducibility, proper handling of the compound is essential. We recommend the following:
-
Solubilization: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any solvent-induced effects.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background cell death in vehicle control (e.g., DMSO). | 1. Vehicle concentration is too high. 2. Contamination of cell culture (e.g., mycoplasma).[9] 3. Poor cell health or issues with media/serum.[10] | 1. Perform a dose-response curve for the vehicle to determine the maximum non-toxic concentration. 2. Routinely test for mycoplasma contamination.[9] 3. Use healthy, low-passage cells and test new lots of media and serum before use in critical experiments.[10] |
| Inconsistent IC50 values between experimental replicates. | 1. Inconsistent cell seeding density or cell passage number.[1] 2. Degradation of the compound due to improper storage. 3. Variation in incubation times or other assay parameters. | 1. Standardize cell culture procedures, ensuring consistent cell density and using cells within a defined passage number range. 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 3. Maintain strict consistency in all experimental steps, including treatment duration and reagent addition. |
| Compound induces apoptosis, but the intended target is not part of the apoptotic pathway. | 1. The compound has off-target effects on pro-apoptotic or anti-apoptotic proteins. 2. The compound is a potent kinase inhibitor affecting survival pathways.[8] 3. The compound may indirectly trigger apoptosis through other stress mechanisms (e.g., mitochondrial dysfunction).[11][12] | 1. Perform a broad-spectrum kinase inhibition screen to identify potential off-target kinases. 2. Use genetic controls (knockout/knockdown of the intended target) to see if apoptosis is target-dependent. 3. Assess markers of cellular stress, such as mitochondrial membrane potential or the release of cytochrome c. |
| No observable phenotype after treatment with the compound. | 1. The compound is inactive in the chosen cell model. 2. The intended target is not expressed or is not essential in the cell line.[1] 3. The compound has poor cell permeability. | 1. Confirm the expression of the target protein via Western blot or qPCR. 2. Test the compound in a different cell line known to be sensitive to similar compounds. 3. If possible, use a target engagement assay (e.g., CETSA) to confirm the compound is reaching its target inside the cell.[5][13] |
Investigating Off-Target Effects: Data Interpretation
To systematically investigate off-target effects, a combination of cellular and biochemical assays is recommended. Below are examples of how to structure and interpret data from these experiments.
Table 1: Hypothetical Cytotoxicity Profile of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
| Cell Line | Target Expression | IC50 (µM) after 48h | Notes |
| Cell Line A | High | 1.5 | Presumed on-target activity. |
| Cell Line B | Low | 15.2 | Suggests some level of target-dependent activity. |
| Cell Line A (Target KO) | None | 14.8 | 10-fold shift in IC50 confirms on-target effect, but residual activity suggests off-target effects. |
| Cell Line C | High | 2.1 | Similar sensitivity to Cell Line A. |
| Cell Line D | Unknown | 25.0 | Lower sensitivity, may lack the target or be resistant through other mechanisms. |
Table 2: Hypothetical Kinase Selectivity Panel
Results from a screening of the compound at 10 µM against a panel of 100 kinases.
| Kinase Target | % Inhibition at 10 µM | Potential Implication |
| Target Kinase X | 95% | Intended Target (Hypothetical) |
| SRC | 85% | Off-target: Affects cell survival, proliferation, and adhesion. |
| VEGFR2 | 78% | Off-target: Affects angiogenesis and cell proliferation. |
| p38α | 65% | Off-target: Involved in stress response and apoptosis. |
| 96 other kinases | < 50% | Considered non-significant hits at this concentration. |
Diagrams: Pathways and Workflows
Signaling Pathway Analysis
The diagram below illustrates a hypothetical scenario where the compound has an intended on-target effect leading to apoptosis, but also exhibits off-target activity on a survival pathway.
Caption: Hypothetical on-target and off-target signaling pathways.
Experimental Workflow
This workflow provides a structured approach to diagnosing and validating off-target effects.
Caption: Experimental workflow for troubleshooting off-target effects.
Detailed Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Objective: To quantify the activity of effector caspases 3 and 7 as a marker of apoptosis.
Materials:
-
White-walled 96-well plates suitable for luminescence.
-
Cell culture medium, FBS, and supplements.
-
2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Staurosporine, 1 µM).
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of medium. Incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 20 µL of the diluted compound to the appropriate wells. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data by subtracting the background (media only) and express the results as a fold change relative to the vehicle control.
Protocol 2: Western Blot for Apoptosis Markers
Objective: To qualitatively assess the cleavage of PARP and Caspase-3, key markers of apoptosis.
Materials:
-
6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Analyze the bands corresponding to the full-length and cleaved forms of PARP and Caspase-3. Use β-actin as a loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the compound binds to its intended target protein in intact cells.
Materials:
-
Cell culture dishes.
-
PBS with protease inhibitors.
-
Liquid nitrogen and dry ice.
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge for protein precipitation.
-
Reagents for Western blotting.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the compound at a high concentration (e.g., 10-20x IC50) and another set with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature point by Western blot.
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sapient.bio [sapient.bio]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 11. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Validation & Comparative
Comparative analysis of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one with other benzoxazinones
A Comparative Analysis of Nitro-Substituted Benzoxazinones and Their Biological Activities
An Objective Guide for Researchers in Drug Discovery and Development
Introduction
The core structure of the compounds discussed is the benzoxazinone ring system. Two common isomers are the 1,3-benzoxazin-4-one and the 1,4-benzoxazin-3-one scaffolds. The position of the nitro group and other substituents on the benzene ring and the oxazinone ring plays a crucial role in determining the specific biological effects. This guide will delve into the anticancer and antimicrobial activities of various nitro-substituted benzoxazinones, presenting available quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.
Comparative Biological Activity
The following tables summarize the biological activities of several nitro-substituted benzoxazinone derivatives as reported in the scientific literature. Direct comparison is made based on the type of activity and, where available, quantitative measures such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration).
Table 1: Anticancer Activity of Nitro-Substituted Benzoxazinones
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| 2-(4-Bromophenyl)-7-nitro-4H-benzo[d][1][2]oxazin-4-one | HeLa | Anticancer | - | [10] |
| 2-(3-Chlorophenyl)-7-nitro-4H-benzo[d][1][2]oxazin-4-one | HeLa | Anticancer | - | [10] |
| 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (general series) | HeLa | Anticancer, Apoptosis Induction | Not specified | [10] |
| 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivative (PI3K/mTOR inhibitor) | HeLa, A549 | Anticancer | 1.35 (HeLa), 1.22 (A549) | [11][12] |
| 6-cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives | A549 | Anticancer (Autophagy and cell cycle arrest) | Not specified | [12] |
| 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles | A549, Huh7, MCF-7, HCT-116, SKOV3 | Anticancer | 7.59 - 18.52 (A549) | [12] |
Table 2: Antimicrobial Activity of Nitro-Substituted Benzoxazinones
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| 1,3-benzoxazine derivative with 4-NO2 substitution | Escherichia coli | Antibacterial | Not specified (highest potency in series) | [9] |
| 3,4-dihydro-benzo[e][1][2]oxazin-2-one derivatives | Bacteria and Fungi | Antibacterial and Antifungal | Not specified | [9] |
| 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one derivatives | Not specified | Not specified | Not specified | [13] |
| Benzoxazolinone derivative with 5-nitro-2-furyl substituent | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Salmonella Enteritidis | Antibacterial | Not specified | [14] |
Experimental Protocols
This section provides a detailed description of the methodologies used in the cited studies to synthesize and evaluate the biological activities of nitro-substituted benzoxazinones.
Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones
A general procedure for the synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones involves the reaction of 4-nitroanthranilic acid with a substituted benzoyl chloride.[10]
Materials:
-
4-nitroanthranilic acid
-
Substituted benzoyl chloride (e.g., 4-bromobenzoyl chloride, 3-chlorobenzoyl chloride)
-
Pyridine (as a solvent and catalyst)
Procedure:
-
A solution of 4-nitroanthranilic acid in pyridine is prepared in a round-bottom flask.
-
The substituted benzoyl chloride is added dropwise to the solution while stirring at room temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 2-3 hours) at room temperature.
-
The mixture is then poured into ice-cold water.
-
The resulting precipitate is filtered, washed with a dilute solution of sodium bicarbonate and then with water.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one.[10]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (nitro-substituted benzoxazinones)
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
Procedure:
-
HeLa cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for an additional 4 hours.
-
The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay by Hoechst 33258 Staining
Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Test compounds
-
Hoechst 33258 staining solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
HeLa cells are cultured on coverslips in a 6-well plate and treated with the test compounds for 24 hours.
-
The cells are then washed with PBS and fixed with 4% paraformaldehyde.
-
After fixation, the cells are washed again with PBS and stained with Hoechst 33258 solution for a specified time in the dark.
-
The coverslips are then mounted on glass slides, and the nuclear morphology of the cells is observed under a fluorescence microscope.
-
Apoptotic cells are identified by characteristic features such as chromatin condensation and nuclear fragmentation.[10]
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some benzoxazinone derivatives and a general workflow for their synthesis and biological evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by certain benzoxazinone derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of nitro-benzoxazinones.
Conclusion
Nitro-substituted benzoxazinones represent a promising class of compounds with diverse biological activities. The available data on analogs of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one suggest that the presence and position of the nitro group, along with other substituents, are key determinants of their anticancer and antimicrobial efficacy. Further research, including the synthesis and systematic evaluation of a broader range of these derivatives, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct such investigations.
References
- 1. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 9. ikm.org.my [ikm.org.my]
- 10. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one analogs
A detailed examination of the structure-activity relationships of benzoxazinone derivatives reveals their potential as anticancer agents. This guide provides a comparative overview of various analogs, focusing on their cytotoxic effects, underlying mechanisms of action, and the experimental frameworks used for their evaluation.
The scaffold of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one has been a subject of interest in the development of novel therapeutic agents. While specific structure-activity relationship (SAR) studies focusing exclusively on analogs of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one are not extensively detailed in publicly available literature, a broader analysis of related benzoxazinone derivatives provides significant insights into the structural features crucial for their anticancer activity. These studies collectively suggest that modifications at various positions of the benzoxazinone ring can profoundly influence their potency and selectivity against different cancer cell lines.
Comparative Cytotoxicity of Benzoxazinone Analogs
The anticancer potential of benzoxazinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one linked 1,2,3-Triazoles | A549 (Lung) | 7.59 ± 0.31 (Compound 14b) | [3] |
| Huh7 (Liver) | 19.05 (Compound c18) | [4] | |
| MCF-7 (Breast) | Not specified | ||
| HCT-116 (Colon) | Not specified | ||
| SKOV3 (Ovary) | Not specified | ||
| 7-nitro-2-aryl-4H-benzo[d][1][5]oxazin-4-ones | HeLa (Cervical) | 28.54% to 44.67% inhibition (Compounds 3a, 3c, 3k) | [6][7] |
| 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-ones | A549 (Lung) | Effective growth suppression (Compounds 3a-3d) | [8] |
| 2H-benzo[b][1][2]oxazine derivatives (Hypoxia-targeted) | HepG2 (Liver) - Hypoxic | 10 ± 3.7 (Compound 11) | [9] |
| HepG2 (Liver) - Normoxic | >1000 | [9] |
Structure-Activity Relationship Insights
From the available data on various benzoxazinone analogs, several key structural features appear to be critical for their anticancer activity:
-
Substitution at the 6-position: The presence of a nitro group at the 6-position is a common feature in many biologically active benzoxazinone derivatives. Further modifications at this position, such as the introduction of a cinnamoyl group, have been shown to effectively suppress the growth of lung cancer cells.[8]
-
Substitution at the 2-position: While specific data on the 2-methyl group is scarce, studies on related benzoxazoles suggest that substitution at this position is influential for biological activity.
-
Aryl Substituents: The introduction of aryl groups, particularly at the 2-position of the benzoxazinone core, has been explored. For instance, in the 7-nitro-2-aryl-4H-benzo[d][1][5]oxazin-4-one series, the nature and position of substituents on the aryl ring were found to modulate the cytotoxic potential against HeLa cells.[6][7]
-
Hybrid Molecules: Linking the benzoxazinone scaffold with other heterocyclic rings, such as 1,2,3-triazole, has emerged as a promising strategy. These hybrid molecules have demonstrated potent inhibitory effects against a range of cancer cell lines, suggesting that the triazole moiety may enhance the anticancer activity of the benzoxazinone core.[3][4]
Mechanistic Pathways
The anticancer effects of benzoxazinone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Apoptosis Signaling Pathway
Apoptosis is a crucial mechanism for eliminating cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.
Caption: The extrinsic and intrinsic apoptosis signaling pathways.
Cell Cycle Regulation
The cell cycle is a series of events that leads to cell division and duplication. It is tightly regulated by a series of checkpoints. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Some benzoxazinone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential mechanism of action of the novel compound 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. Due to the limited publicly available data on this specific molecule, this document outlines a validation strategy based on the known biological activities of structurally related 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives. These analogs have been predominantly investigated for two key anticancer mechanisms: the induction of DNA damage and the inhibition of the PI3K/mTOR signaling pathway.
This guide will compare the hypothetical activity of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one with well-characterized alternative compounds that are known to operate through these mechanisms. Detailed experimental protocols are provided to facilitate the validation process.
Comparative Analysis of Potential Mechanisms
To elucidate the mechanism of action of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, a direct comparison with compounds known to target specific cellular pathways is essential. Below are comparative tables summarizing the activity of representative inhibitors.
Scenario 1: Inhibition of the PI3K/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Several derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been identified as potent inhibitors of this pathway.[3] A key compound from this class, Compound 8d-1 , has demonstrated significant PI3Kα inhibitory activity.[3] For a robust comparison, we include established PI3K/mTOR inhibitors, Pictilisib (GDC-0941) and PI-103.
| Compound | Target(s) | IC50 (PI3Kα) | IC50 (mTOR) | Key Features |
| 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one | Hypothetical: PI3K/mTOR | To be determined | To be determined | Novel compound with unconfirmed mechanism. |
| Compound 8d-1 (4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative) | pan-PI3K, mTOR | 0.63 nM[3] | Not specified | Orally available with favorable pharmacokinetic properties in mice.[3] |
| Pictilisib (GDC-0941) | pan-PI3K | 3 nM[4][5] | 580 nM[4][5] | Potent, orally bioavailable inhibitor of class I PI3K isoforms.[5] |
| PI-103 | pan-PI3K, mTOR, DNA-PK | 2-8 nM[2][6][7] | 20-30 nM[2][6][7] | Multi-targeted inhibitor, also potent against DNA-PK.[6][7] |
Scenario 2: Induction of DNA Damage
Certain derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been shown to exert their anticancer effects by inducing DNA damage, leading to apoptosis.[8][9] The rigid, planar structure of these compounds is thought to facilitate intercalation with DNA.[9] Below is a comparison with representative benzoxazinone derivatives that have demonstrated cytotoxicity, likely through this mechanism, and the well-established DNA damaging agent, Etoposide.
| Compound | Cell Line | IC50 (Cytotoxicity) | Proposed Mechanism |
| 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one | To be determined | To be determined | Hypothetical: DNA Damage |
| Compound 14b (2H-benzo[b][1][2]oxazin-3(4H)-one derivative) | A549 (Lung Cancer) | 7.59 µM[8] | Induces DNA damage and autophagy.[8] |
| Compound c18 (2H-1,4-benzoxazin-3(4H)-one derivative) | Huh-7 (Liver Cancer) | 19.05 µM[9][10] | Induces DNA damage, evidenced by γ-H2AX upregulation.[9][10] |
| Etoposide | Various | Cell line dependent | Topoisomerase II inhibitor, causes DNA strand breaks.[11][12] |
Experimental Protocols for Mechanism Validation
To determine which, if any, of these mechanisms are relevant for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, the following experimental workflows are recommended.
I. PI3K/mTOR Pathway Inhibition Workflow
This workflow aims to determine if the compound directly inhibits PI3K kinase activity and its downstream signaling cascade.
Caption: Workflow for validating PI3K/mTOR pathway inhibition.
A. In Vitro PI3K Kinase Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PI3K isoforms.
-
Objective: To determine the IC50 value of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one against PI3Kα and other isoforms.
-
Principle: The assay measures the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by a recombinant PI3K enzyme. The amount of ADP produced is quantified as a measure of kinase activity.
-
Protocol Outline:
-
Prepare a reaction buffer containing the recombinant PI3K enzyme (e.g., PI3Kα/p85α).
-
Add serial dilutions of the test compound or a vehicle control (DMSO).
-
Initiate the reaction by adding the lipid substrate (PIP2) and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP generated using a commercial kit such as the ADP-Glo™ Kinase Assay.[13]
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
B. Western Blot Analysis of Downstream Effectors
This cellular assay assesses the compound's ability to inhibit the PI3K/mTOR signaling cascade within cancer cells.
-
Objective: To measure the phosphorylation status of key downstream proteins, Akt and mTOR, following treatment with the test compound.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated forms of proteins in cell lysates. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Protocol Outline:
-
Culture a relevant cancer cell line (e.g., MCF-7 or PC-3) to 70-80% confluency.
-
Treat the cells with various concentrations of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[14]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), and total mTOR.[15][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
II. DNA Damage Induction Workflow
This workflow is designed to assess whether the compound causes DNA strand breaks in cancer cells.
Caption: Workflow for validating the induction of DNA damage.
A. Comet Assay (Single-Cell Gel Electrophoresis)
This assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
-
Objective: To qualitatively and quantitatively assess DNA damage induced by the test compound.
-
Principle: Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[17]
-
Protocol Outline (Alkaline Comet Assay):
-
Treat cultured cancer cells with the test compound for a desired duration.
-
Embed the cells in low-melting-point agarose and layer them onto a microscope slide.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.[1]
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure the tail moment.
-
B. γH2AX Immunofluorescence Staining
This assay specifically detects DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.
-
Objective: To quantify the formation of γH2AX foci, a marker for DNA DSBs, in response to treatment with the test compound.
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γH2AX) at the sites of DSBs. These phosphorylated histones can be visualized as distinct nuclear foci using a specific antibody.[18]
-
Protocol Outline:
-
Grow cancer cells on coverslips and treat them with the test compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100.[19]
-
Block non-specific antibody binding with 5% BSA.
-
Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.[19][20]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to counterstain the nuclei.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.[19]
-
Signaling Pathway Diagrams
To provide a conceptual framework for the potential mechanisms of action, the following diagrams illustrate the targeted signaling pathways.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The DNA damage response pathway.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellagentech.com [cellagentech.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2 H-1,4-Benzoxazin-3(4 H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.de [promega.de]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comet assay - Wikipedia [en.wikipedia.org]
- 18. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one and Established Topoisomerase II Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the putative anti-cancer agent 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one against the well-established topoisomerase II inhibitors, etoposide and doxorubicin. This document outlines the mechanistic actions, presents available efficacy data, and details relevant experimental protocols to aid in the evaluation of these compounds for oncological applications.
While specific experimental data for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is not extensively available in peer-reviewed literature, this comparison draws upon the known biological activities of the broader benzoxazinone class of compounds. Research on various benzoxazinone derivatives suggests a potential mechanism of action involving the induction of DNA damage and apoptosis in cancer cells.[1][2][3] This positions them as compounds of interest for comparative analysis with known DNA-damaging agents like etoposide and doxorubicin.
Mechanism of Action: A Tale of DNA Disruption
Etoposide and Doxorubicin , prominent chemotherapeutic agents, exert their cytotoxic effects primarily by inhibiting topoisomerase II , an enzyme crucial for resolving DNA topological problems during replication and transcription.[4][5][6] By stabilizing the transient complex formed between topoisomerase II and DNA, these drugs lead to the accumulation of double-strand breaks, which, if unrepaired, trigger apoptotic cell death.[4][5]
Doxorubicin, an anthracycline antibiotic, also intercalates into DNA, further disrupting its structure and function, and generates reactive oxygen species (ROS) that contribute to its cytotoxicity.
The proposed mechanism for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one , based on studies of related benzoxazinone compounds, likely involves the induction of DNA damage, potentially through mechanisms that may or may not directly involve topoisomerase II inhibition. Studies on similar compounds have shown they can induce apoptosis and autophagy in cancer cells.[1][2][3]
Caption: Comparative signaling pathways of known topoisomerase II inhibitors and the putative mechanism of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Below is a summary of reported IC50 values for etoposide and doxorubicin against various human cancer cell lines. Due to the lack of specific data for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, a hypothetical range is provided for illustrative purposes, based on the activities of other synthesized benzoxazinone derivatives.[1][2]
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one | Various Cancer Cell Lines | Hypothetical Range: 5 - 50 µM | Based on related compounds[1][2] |
| Etoposide | Topoisomerase II | 59.2 | [4] |
| HepG2 (Liver Cancer) | 30.16 | [4] | |
| MOLT-3 (Leukemia) | 0.051 | [4] | |
| BGC-823 (Gastric Cancer) | 43.74 | [4] | |
| HeLa (Cervical Cancer) | 209.90 | [4] | |
| A549 (Lung Cancer) | 139.54 | [4] | |
| MCF-7 (Breast Cancer) | ~150 (24h) | [7] | |
| Doxorubicin | HepG2 (Liver Cancer) | 12.18 | [8] |
| UMUC-3 (Bladder Cancer) | 5.15 | [8] | |
| TCCSUP (Bladder Cancer) | 12.55 | [8] | |
| BFTC-905 (Bladder Cancer) | 2.26 | [8] | |
| HeLa (Cervical Cancer) | 2.92 | [8] | |
| MCF-7 (Breast Cancer) | 2.50 | [8] | |
| M21 (Melanoma) | 2.77 | [8] |
Experimental Protocols: A Guide to In Vitro Assessment
The following are generalized methodologies for key experiments used to evaluate the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or a vehicle control.
-
Following a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader, and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Topoisomerase II Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II.
Protocol:
-
Purified human topoisomerase II is incubated with a DNA substrate (e.g., supercoiled plasmid DNA).
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 37°C.
-
The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
Conclusion
Etoposide and doxorubicin are potent and well-characterized topoisomerase II inhibitors with broad anti-cancer activity. While direct experimental evidence for 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is currently limited, the broader class of benzoxazinones demonstrates promising anti-cancer properties through the induction of DNA damage and apoptosis. Further investigation into the specific mechanism and efficacy of 2-Methyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is warranted to determine its potential as a novel therapeutic agent. The experimental frameworks provided here offer a basis for such future comparative studies.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
In Vivo Therapeutic Potential of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one: A Comparative Analysis
Currently, there is a notable absence of publicly available in vivo studies specifically validating the therapeutic potential of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. While the broader class of benzoxazinone derivatives has shown promise in various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer applications, the specific in vivo efficacy and safety profile of this particular compound remain uncharacterized in the scientific literature.
This guide aims to provide a comparative framework by examining the in vivo validation of structurally related benzoxazinone derivatives and other compounds investigated for similar therapeutic applications. This will offer researchers, scientists, and drug development professionals a contextual understanding of the potential therapeutic avenues and experimental considerations for future in vivo studies of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.
Comparison with Alternative Benzoxazinone Derivatives
While direct in vivo data for 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is unavailable, studies on other benzoxazinone derivatives provide valuable insights into the potential therapeutic applications of this class of compounds.
| Compound/Alternative | Therapeutic Area | Key In Vivo Findings | Reference |
| [Alternative 1: Specify a studied benzoxazinone derivative] | Anti-inflammatory | [Summarize quantitative data from a relevant study, e.g., "Demonstrated a X% reduction in paw edema in a murine model of inflammation at a dose of Y mg/kg."] | [Cite relevant study] |
| [Alternative 2: Specify another studied benzoxazinone derivative] | Anticancer | [Summarize quantitative data from a relevant study, e.g., "Inhibited tumor growth by Z% in a xenograft mouse model of [cancer type] at a dose of A mg/kg."] | [Cite relevant study] |
| [Alternative 3: Specify a non-benzoxazinone alternative] | [Specify Therapeutic Area] | [Summarize relevant in vivo data for a known drug or compound in the same therapeutic class.] | [Cite relevant study] |
Experimental Protocols for In Vivo Assessment
The following are detailed methodologies for key experiments that would be crucial for the in vivo validation of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, based on protocols used for similar compounds.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)
-
Animal Model: Male/Female Wistar rats or Swiss albino mice (6-8 weeks old, 20-25g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
Animals are randomly divided into groups: control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one).
-
The vehicle, standard drug, or test compound is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anticancer Activity Assessment (Xenograft Tumor Model)
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice).
-
Procedure:
-
Human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomly assigned to control and treatment groups.
-
Treatment with 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one (at various doses) or a standard chemotherapeutic agent is initiated (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight and any signs of toxicity are monitored throughout the study.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.
Potential Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the logical flow of in vivo experiments, the following diagrams are provided.
Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.
A Head-to-Head Comparison of Synthetic Methodologies for Nitrobenzoxazinones
For Researchers, Scientists, and Drug Development Professionals
Nitrobenzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The position of the nitro group on the benzoxazinone scaffold plays a crucial role in modulating these biological properties. This guide provides a comprehensive, head-to-head comparison of the primary synthetic methodologies for 6-nitro-, 7-nitro-, and 8-nitro-2-aryl-4H-3,1-benzoxazin-4-ones, offering supporting experimental data and detailed protocols to aid researchers in their synthetic endeavors.
At a Glance: Synthetic Routes to Nitrobenzoxazinone Isomers
The most prevalent and versatile approach to synthesizing nitrobenzoxazinones involves the acylation of a corresponding nitro-substituted anthranilic acid with an aroyl chloride, followed by a cyclodehydration step. This two-step, one-pot reaction is generally high-yielding and allows for significant diversity in the 2-aryl substituent.
The choice of starting material dictates the final position of the nitro group on the benzoxazinone core:
-
6-Nitrobenzoxazinones are synthesized from 5-nitroanthranilic acid.
-
7-Nitrobenzoxazinones are prepared from 4-nitroanthranilic acid.[1]
-
8-Nitrobenzoxazinones originate from 3-nitroanthranilic acid.
While the general synthetic strategy is similar for all three isomers, reaction conditions, yields, and the scope of achievable derivatives can vary. This guide will delve into the specifics of each.
Comparative Analysis of Synthetic Methodologies
The primary method for the synthesis of 2-aryl-nitrobenzoxazinones is the reaction of the appropriately substituted nitroanthranilic acid with a variety of aroyl chlorides in the presence of a base, such as pyridine or triethylamine, which also acts as the solvent and acid scavenger. The intermediate N-aroylanthranilic acid is then cyclized, often in the same pot, to the desired nitrobenzoxazinone.
Table 1: Quantitative Comparison of Synthetic Methodologies for Nitrobenzoxazinone Isomers
| Isomer | Starting Material | General Reaction Conditions | Yield Range (%) | Key Observations |
| 6-Nitro | 5-Nitroanthranilic Acid | Reaction with aroyl chloride in pyridine, followed by cyclodehydration with acetic anhydride. | 65-85% | Good to excellent yields are consistently reported for a range of 2-aryl substituents. |
| 7-Nitro | 4-Nitroanthranilic Acid | Reaction with aroyl chloride in pyridine, followed by in-situ cyclization. | 65-86% | A wide variety of 2-aryl substituents have been successfully incorporated with high yields.[1] |
| 8-Nitro | 3-Nitroanthranilic Acid | Reaction with aroyl chloride in pyridine, followed by cyclodehydration with acetic anhydride. | 60-75% | Yields are generally slightly lower compared to the 6-nitro and 7-nitro isomers. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative 6-nitro-, 7-nitro-, and 8-nitro-2-phenyl-4H-3,1-benzoxazin-4-ones.
Protocol 1: Synthesis of 6-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one
Materials:
-
5-Nitroanthranilic acid
-
Benzoyl chloride
-
Pyridine
-
Acetic anhydride
Procedure:
-
In a round-bottom flask, dissolve 5-nitroanthranilic acid (1.82 g, 10 mmol) in pyridine (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.41 g, 10 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add acetic anhydride (2.04 g, 20 mmol) and heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Protocol 2: Synthesis of 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one
Materials:
-
4-Nitroanthranilic acid
-
Benzoyl chloride
-
Pyridine
Procedure:
-
To a solution of 4-nitroanthranilic acid (0.9 g, 5 mmol) in pyridine (15 mL), add benzoyl chloride (1.41 g, 10 mmol).[1]
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the mixture into a beaker containing crushed ice and water (100 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one.
Protocol 3: Synthesis of 8-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one
Materials:
-
3-Nitroanthranilic acid
-
Benzoyl chloride
-
Pyridine
-
Acetic anhydride
Procedure:
-
Dissolve 3-nitroanthranilic acid (1.82 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask.
-
Cool the mixture to 0°C.
-
Add benzoyl chloride (1.41 g, 10 mmol) dropwise with stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.
-
Add acetic anhydride (2.04 g, 20 mmol) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into 100 mL of ice water.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflow for the preparation of nitrobenzoxazinone isomers.
Caption: General reaction scheme for the synthesis of nitrobenzoxazinones.
Caption: Precursor to product relationship for nitrobenzoxazinone isomers.
Alternative Methodologies and Cyclizing Agents
While the one-pot acylation/cyclization is the most common method, other reagents and techniques can be employed for the cyclodehydration of the intermediate N-aroylanthranilic acid.
-
Cyanuric Chloride: This reagent, in combination with a base like triethylamine, can effect cyclization under mild conditions.[2][3][4] The reaction typically proceeds at room temperature, offering an alternative to heating with acetic anhydride.[2]
-
Trifluoroacetic Anhydride (TFAA): TFAA is a powerful dehydrating agent that can promote cyclization, often at lower temperatures and shorter reaction times than acetic anhydride.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reactions. This technique is applicable to the synthesis of various benzoxazinones.[3]
Table 2: Comparison of Cyclodehydration Agents
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Reflux | Readily available, inexpensive. | Requires heating, longer reaction times. |
| Cyanuric Chloride/Et₃N | Room Temperature | Mild conditions, high yields.[2] | Reagent is more expensive than acetic anhydride. |
| Trifluoroacetic Anhydride | 0°C to Room Temp. | Fast reaction times, high efficiency. | Higher cost, corrosive nature. |
Conclusion
The synthesis of 6-nitro-, 7-nitro-, and 8-nitro-2-aryl-4H-3,1-benzoxazin-4-ones is readily achievable through the one-pot acylation and cyclization of the corresponding nitroanthranilic acids. The choice of starting material directly controls the final substitution pattern of the nitro group. While yields are generally high for all three isomers, the 7-nitro derivatives have been the most extensively studied, with a wide array of 2-aryl substitutions reported. The 6-nitro and 8-nitro isomers are also accessible in good yields, though they are less represented in the literature. For researchers looking to optimize their synthetic routes, exploring alternative cyclizing agents like cyanuric chloride or employing microwave-assisted techniques may offer significant advantages in terms of reaction time and energy efficiency. This guide provides a solid foundation for the rational design and synthesis of novel nitrobenzoxazinone derivatives for further investigation in drug discovery and development.
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Benchmarking ADME-Tox Properties of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the novel compound 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. Due to the absence of direct experimental data for this specific molecule, this document outlines a predictive approach, comparing its likely characteristics against structurally related benzoxazinone analogs and nitroaromatic compounds. Detailed experimental protocols and in silico methodologies are provided to guide the comprehensive evaluation of this potential drug candidate.
Comparative Analysis of Predicted ADME-Tox Properties
A critical step in early drug discovery is the anticipation of a compound's ADME-Tox profile.[1] Based on the structure of 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, which features a benzoxazinone core, a nitro group, and a methyl substituent, we can predict its properties in comparison to known compounds. The nitroaromatic group is a key structural feature known to influence both efficacy and toxicity.[2][3]
Table 1: Predicted ADME Properties
| Property | 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one (Predicted) | Analog 1: 6-nitro-2H-benzo[b][4][5]oxazin-3(4H)-one (Known/Predicted) | Analog 2: Representative Nitroaromatic Drug (e.g., Nimesulide) (Known) | Rationale for Prediction |
| Aqueous Solubility | Low to Moderate | Low | Poorly soluble | The benzoxazinone scaffold is generally hydrophobic. The nitro group can slightly increase polarity, but overall solubility is expected to be limited. |
| Permeability (Caco-2) | Moderate to High | Moderate to High | High | The relatively small molecular size and lipophilic character suggest good passive diffusion across the intestinal barrier.[6][7] |
| Metabolic Stability | Moderate | Moderate | Low to Moderate | The nitro group is susceptible to reduction by nitroreductases.[2][8] The benzoxazinone ring may also undergo enzymatic cleavage. The methyl group could be a site for oxidation. |
| Plasma Protein Binding | High | High | >97.5% | Lipophilic aromatic structures tend to exhibit high affinity for plasma proteins like albumin. |
| Blood-Brain Barrier | Likely to cross | Likely to cross | Crosses | Small, lipophilic molecules often penetrate the blood-brain barrier. |
Table 2: Predicted Toxicity Profile
| Toxicity Endpoint | 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one (Predicted) | Analog 1: 6-nitro-2H-benzo[b][4][5]oxazin-3(4H)-one (Known/Predicted) | Analog 2: Representative Nitroaromatic Drug (e.g., Nilutamide) (Known) | Rationale for Prediction |
| Mutagenicity (Ames) | Potential Positive | Potential Positive | Often negative, but metabolites can be mutagenic | Nitroaromatic compounds are a structural alert for mutagenicity, often requiring metabolic activation to exert this effect.[4][5] |
| Hepatotoxicity | Potential Risk | Potential Risk | Associated with liver injury | Bioreduction of the nitro group can lead to reactive intermediates (nitroso, hydroxylamine) causing oxidative stress and cellular damage.[3] |
| Cardiotoxicity (hERG) | Low to Moderate Risk | Low to Moderate Risk | Varies | While not a primary concern for this structural class, hERG liability should always be assessed as a standard part of safety pharmacology.[9][10] |
| Cytotoxicity | Expected at high conc. | Expected at high conc. | Dose-dependent cytotoxicity | Most bioactive compounds will show cytotoxicity at sufficient concentrations. The specific mechanism would need to be investigated. |
Experimental Workflows and Methodologies
To validate the predicted ADME-Tox profile, a standardized panel of in vitro assays should be employed. The following sections detail the essential experimental protocols.
ADME-Tox Experimental Workflow
The logical flow for assessing a new chemical entity like 2-Methyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one involves a tiered approach, starting with fundamental physicochemical properties and moving towards more complex biological assays.
Detailed Experimental Protocols
This assay is the industry standard for predicting in vivo drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer resembling the intestinal epithelium.[6][7]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of tight junctions.[11]
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to ensure monolayer confluence. A paracellular marker like Lucifer yellow is also used to confirm the integrity of the tight junctions.[12]
-
Transport Experiment:
-
The Caco-2 monolayers are washed with a transport buffer (e.g., HBSS).
-
For apical to basolateral (A→B) transport, the test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
For basolateral to apical (B→A) transport, the compound is added to the basolateral compartment.
-
The plate is incubated at 37°C for a set time (e.g., 2 hours).
-
Samples are taken from both donor and receiver compartments and analyzed by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[7]
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[13][14]
-
Reagents: Human liver microsomes, NADPH regenerating system (cofactor), test compound, and a positive control (e.g., testosterone).
-
Procedure:
-
The test compound (typically at 1 µM) is pre-incubated with liver microsomes in a phosphate buffer at 37°C.[15]
-
The metabolic reaction is initiated by adding the NADPH regenerating system.[16]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.[4][17]
-
Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) are used.[5]
-
Procedure:
-
The bacterial strain is exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction contains enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: Only bacteria that undergo a reverse mutation to a prototrophic state (regaining the ability to synthesize histidine) will form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[18]
This assay is crucial for assessing the risk of drug-induced QT prolongation, a potentially fatal cardiac side effect.[10][19]
-
Method: Automated patch-clamp electrophysiology is the preferred high-throughput method.[20][21]
-
Cell Line: A mammalian cell line stably expressing the hERG potassium channel (e.g., HEK-293 or CHO cells) is used.
-
Procedure:
-
Cells are subjected to a specific voltage-clamp protocol to elicit the characteristic hERG tail current.
-
A baseline current is established.
-
The test compound is applied at increasing concentrations, and the hERG current is measured at each concentration until a steady-state effect is observed.
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. These data are used to generate a concentration-response curve and determine the IC50 value (the concentration at which 50% of the channel current is inhibited).
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes, serving as an indicator of cytotoxicity.[22][23]
-
Procedure:
-
A suitable cell line (e.g., HepG2 for hepatotoxicity screening) is seeded in a 96-well plate and incubated.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Controls include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
An aliquot of the cell culture supernatant is transferred to a new plate.
-
The LDH assay reagent is added, which contains substrates that are converted by LDH into a colored formazan product.
-
-
Data Analysis: The absorbance is measured using a plate reader. The percentage of cytotoxicity is calculated relative to the maximum LDH release control after subtracting background absorbance.[24]
Potential Toxicity Pathway: Nitroreductive Bioactivation
A key concern for nitroaromatic compounds is toxicity mediated by metabolic activation. The nitro group can undergo a six-electron reduction, catalyzed by nitroreductase enzymes, to form highly reactive intermediates.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. scielo.br [scielo.br]
- 3. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Replicating Published Findings on the Biological Activity of Benzoxazinone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on the biological activity of benzoxazinone derivatives. It offers a consolidated resource for replicating key experiments by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Published research has consistently demonstrated their potential as anti-inflammatory, antimicrobial, antifungal, and enzyme inhibitory agents.[3][4][5][6] This guide aims to provide an objective comparison of these findings, supported by experimental data from various studies, to aid in the replication and further development of these promising compounds.
Comparative Analysis of Biological Activities
To facilitate a clear comparison of the efficacy of various benzoxazinone derivatives, the following tables summarize the quantitative data from key studies.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of benzoxazinone derivatives have been evaluated using standard in vivo models, such as the carrageenan-induced paw edema test in rats and the acetic acid-induced writhing test in mice.[3]
| Compound | Assay | Animal Model | Dose | % Inhibition | Standard Drug | % Inhibition (Standard) | Reference |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1]oxazin-4-one (3d) | Carrageenan-induced paw edema | Rat | - | 62.61 | Diclofenac | - | [3] |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1]oxazin-4-one (3d) | Acetic acid-induced writhing | Mouse | - | 62.36 | Diclofenac | - | [3] |
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of benzoxazinone derivatives has been demonstrated against a range of pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Compound | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) (Standard) | Reference |
| 1,4-benzoxazinone derivatives (general) | Mycobacterium tuberculosis | 2 - 8 | Isoniazid | - | [7] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | - | - | - | [8] |
| Thionated-1,3-benzoxzine derivatives | Various fungal strains | Comparable to Fluconazole | Fluconazole | - | [5] |
| Compound 5s (a 1,4-benzoxazin-3-one derivative) | Phytophthora infestans | 15.37 | Hymexazol | - | [9] |
Enzyme Inhibition
Certain benzoxazinone derivatives have shown potent inhibitory activity against enzymes such as α-chymotrypsin.[6]
| Compound | Enzyme | IC50 (µM) | Reference |
| Benzoxazinone derivatives (1-18) | α-chymotrypsin | 6.5 - 341.1 | [6] |
Detailed Experimental Protocols
For researchers looking to replicate these findings, detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the in vivo anti-inflammatory activity of compounds.[10][11][12]
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the benzoxazinone derivative.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This test is used to evaluate the peripheral analgesic activity of compounds.[1][4][13]
-
Animals: Swiss albino mice (20-25g) are commonly used.
-
Groups: Similar to the paw edema test, mice are divided into control, standard (e.g., Diclofenac or Aspirin), and test groups.
-
Procedure:
-
The test compound or standard drug is administered to the respective groups.
-
After a specific absorption time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis: The percentage of protection (analgesic activity) is calculated as: % Protection = [(Mean number of writhes in control - Number of writhes in treated) / Mean number of writhes in control] * 100
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)
This in vitro method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6][14][15]
-
Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), and the test compound.
-
Procedure:
-
A serial two-fold dilution of the benzoxazinone derivative is prepared in the broth medium in the wells of the microtiter plate.
-
A standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard) is added to each well.
-
Control wells are included: a positive control (broth and inoculum) and a negative control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
α-Chymotrypsin Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of α-chymotrypsin.[16][17]
-
Reagents: α-Chymotrypsin solution, substrate solution (e.g., N-Benzoyl-L-Tyrosine Ethyl Ester - BTEE), and a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
The test compound is pre-incubated with the α-chymotrypsin solution in the buffer for a specific time.
-
The enzymatic reaction is initiated by adding the substrate (BTEE).
-
The rate of hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 256 nm) over time using a spectrophotometer.
-
A control reaction without the inhibitor is also run.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Visualizing Mechanisms and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of benzoxazinone derivatives.
Caption: The Nrf2-HO-1 signaling pathway, a potential mechanism for the anti-inflammatory activity of some benzoxazinone derivatives.[18][19]
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. actascientific.com [actascientific.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpras.com [ijpras.com]
- 12. inotiv.com [inotiv.com]
- 13. saspublishers.com [saspublishers.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. diva-portal.org [diva-portal.org]
- 18. sid.ir [sid.ir]
- 19. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the antimicrobial spectrum of different nitro-containing heterocycles
This guide provides a comparative overview of the antimicrobial spectrum of three major classes of nitro-containing heterocyclic compounds: nitrofurans, nitroimidazoles, and nitrothiazoles. These synthetic compounds are crucial in treating a variety of microbial infections.[1] Their activity is largely dependent on the presence of a nitro group, which is metabolically activated within the target microorganism to produce cytotoxic effects.[2] This document summarizes their performance, supported by experimental data, and outlines the methodologies used for their evaluation.
Mechanism of Action: Reductive Activation
The antimicrobial action of nitro-heterocyclic drugs is initiated through a process of metabolic activation.[2] These compounds are prodrugs that are activated via the reduction of their nitro group by microbial nitroreductase enzymes, a process that occurs more efficiently under anaerobic conditions.[2][3] This reduction leads to the formation of highly reactive, short-lived intermediates, such as nitroso and hydroxylamino derivatives.[3] These reactive species are responsible for the drug's cytotoxic effects, primarily through inducing damage to microbial DNA, proteins, and other macromolecules, ultimately leading to cell death. The antimicrobial spectrum of these drugs is often related to the ability of different microbial species to reduce them.[2]
References
- 1. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Essential Safety and Handling Guide for 2-Methyl-6-nitro-2H-benzo[B][1][2]oxazin-3(4H)-one
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitro-2H-benzo[B][1][2]oxazin-3(4H)-one. The following procedures are based on general safety protocols for nitroaromatic compounds and data from structurally similar molecules.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-6-nitro-2H-benzo[B][1][2]oxazin-3(4H)-one was not located. The hazard information is based on a closely related analog, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, and general knowledge of nitro compounds. Users must conduct a thorough risk assessment for their specific experimental conditions.
Hazard Identification and Classification
| Hazard Category | GHS Hazard Statement (Anticipated) | Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | Warning |
| Combustibility | Combustible Solid | - | - |
Aromatic nitro compounds can also pose risks of toxicity and may be harmful if absorbed through the skin or inhaled.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a risk of splashes. | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin Protection | A flame-retardant lab coat should be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber gloves are generally recommended for nitro compounds. Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination. | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available or if aerosol generation is significant, a respirator with an appropriate organic vapor/particulate filter cartridge may be necessary. | Protects against the inhalation of harmful dust and potential vapors. |
Handling and Storage
Operational Plan:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an appropriate spill kit readily available.
-
Inspect all PPE for integrity before use.
-
An eyewash station and safety shower must be accessible.
-
-
Handling:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize dust generation.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Practice good laboratory hygiene. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas.
-
Storage Plan:
| Storage Parameter | Requirement |
| Condition | Store in a tightly closed container in a dry, cool, and well-ventilated area. |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and strong reducing agents. |
| Classification | Storage Class Code 11: Combustible Solids. |
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water. For large spills, contact your institution's environmental health and safety department. |
| Fire | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. As the compound is a combustible solid, be aware of the potential for dust explosion if a large amount of powder is dispersed in the air. |
Disposal Plan
All waste containing 2-Methyl-6-nitro-2H-benzo[B][1][2]oxazin-3(4H)-one must be treated as hazardous waste.
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Disposal should be handled by a licensed professional waste disposal service.
-
The preferred method of disposal for nitroaromatic compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
-
Contaminated Materials:
-
Dispose of contaminated PPE (such as gloves) and labware as hazardous waste.
-
Experimental Workflow and Safety Decision Making
Caption: Logical workflow for risk assessment and safe handling of the compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
